7-Deoxy-10-hydroxyloganetin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,4aS,7S,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)8-5-16-11(14)9-6(4-12)2-3-7(8)9/h5-7,9,11-12,14H,2-4H2,1H3/t6-,7-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPQFFMUTWSZAL-LUQPRHOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Unveiling of 7-Deoxy-10-hydroxyloganetin: A Putative Intermediate in Iridoid Biosynthesis
For Immediate Release
A deep dive into the complex world of iridoid biosynthesis reveals the potential role of 7-Deoxy-10-hydroxyloganetin, a lesser-known iridoid molecule. This technical guide synthesizes current understanding, outlines key enzymatic steps, and provides a framework for researchers, scientists, and drug development professionals investigating this intricate biochemical pathway.
Iridoids are a large class of monoterpenoids that serve as crucial precursors for a wide array of pharmacologically significant compounds, including the anticancer agents vinblastine (B1199706) and vincristine. The biosynthesis of these complex molecules follows a multi-step enzymatic cascade, originating from geranyl pyrophosphate (GPP). While the main pathway leading to the central iridoid, secologanin, has been largely elucidated, the roles of minor or alternative intermediates remain an active area of research. One such molecule that has emerged is this compound, an iridoid that has been isolated from the seeds of Strychnos nux-vomica.[1]
Positioning this compound in the Biosynthetic Network
The established iridoid biosynthesis pathway commences with the conversion of GPP through a series of intermediates including geraniol (B1671447), 8-oxogeranial, and nepetalactol. Subsequent oxidative modifications lead to the formation of 7-deoxyloganetic acid, a key branching point. The chemical structure of this compound (Molecular Formula: C₁₁H₁₆O₅, CAS Number: 76267-48-6) suggests its close relationship to known intermediates.[1][2][3] The "7-deoxy" designation indicates the absence of a hydroxyl group at the C7 position, a feature shared with 7-deoxyloganetic acid. The "10-hydroxy" moiety points to its origin from an early pathway intermediate, 10-hydroxygeraniol.
Tracer experiments have indicated that the conversion of geraniol and its isomer nerol (B1678202) into loganin (B1675030), a downstream product, involves an initial 10-hydroxylation step.[4] This highlights the significance of 10-hydroxygeraniol as a precursor in iridoid biosynthesis. It is plausible that this compound represents an intermediate in a branch of the iridoid pathway that retains this C10 hydroxylation.
Core Iridoid Biosynthetic Pathway
The central pathway for iridoid biosynthesis is depicted below, highlighting the currently understood enzymatic conversions from Geranyl-PP to Secologanin.
A Putative Branch Point: The Role of 10-Hydroxygeraniol
The existence of this compound suggests a possible divergence from the core pathway, likely originating from 10-hydroxygeraniol. An enzyme, 10-hydroxygeraniol dehydrogenase (Cr10HGO), has been characterized and is known to catalyze the formation of 10-oxogeranial, a key precursor for iridoid cyclization.[5] This suggests that intermediates retaining the 10-hydroxy group can be channeled into the iridoid cyclization machinery.
The logical placement of this compound would be downstream of a 10-hydroxy-containing precursor that undergoes cyclization and subsequent modifications parallel to the main pathway leading to 7-deoxyloganetic acid.
Quantitative Data and Enzymology
While specific kinetic data for enzymes directly involved with this compound are not yet available, data for related enzymes in the iridoid pathway provide a valuable reference.
| Enzyme | Substrate | Product | Plant Source | Km (µM) | kcat (s⁻¹) | Reference |
| 7-deoxyloganetic acid synthase (7DLS/IO) | Iridodial/Nepetalactol | 7-Deoxyloganetic acid | Catharanthus roseus | N/A | N/A | [6] |
| 7-deoxyloganetic acid glucosyltransferase (7DLGT/UGT8) | 7-Deoxyloganetic acid | 7-Deoxyloganic acid | Catharanthus roseus | 35 ± 5 | 0.0355 | [7] |
| 10-hydroxygeraniol dehydrogenase (Cr10HGO) | 10-Hydroxygeraniol | 10-Oxogeranial | Catharanthus roseus | 130 ± 10 | 1.2 ± 0.1 | [5] |
N/A: Data not available in the cited literature.
Experimental Methodologies
The elucidation of iridoid biosynthetic pathways relies on a combination of advanced analytical and molecular biology techniques.
Experimental Workflow for Iridoid Pathway Elucidation
Key Experimental Protocols
1. Iridoid Extraction and Analysis:
-
Extraction: Plant tissues are typically ground in liquid nitrogen and extracted with methanol (B129727) or ethanol. The extract is then partitioned against a non-polar solvent (e.g., hexane) to remove lipids.
-
Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is the primary method for the separation and identification of iridoid intermediates. Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of more volatile iridoids.
2. Heterologous Expression and Enzyme Assays:
-
Gene Cloning: Candidate genes identified through transcriptomics are cloned into expression vectors.
-
Heterologous Expression: The expression vectors are transformed into a suitable host, such as Saccharomyces cerevisiae or Escherichia coli.
-
Enzyme Assays: The recombinant protein is purified and incubated with a putative substrate. The reaction products are then analyzed by LC-MS or GC-MS to confirm the enzyme's function.
3. Virus-Induced Gene Silencing (VIGS):
-
Construct Preparation: A fragment of the target gene is cloned into a VIGS vector.
-
Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into the leaves of the plant.
-
Metabolite Analysis: After a period of incubation, the levels of iridoid intermediates in the silenced plants are compared to control plants to determine the in planta function of the gene.
Future Directions
The precise role of this compound in iridoid biosynthesis remains to be definitively established. Future research should focus on:
-
Enzyme Discovery: Identifying and characterizing the specific iridoid synthase and subsequent oxidoreductases that act on 10-hydroxy-containing precursors to produce this compound.
-
Metabolic Flux Analysis: Quantifying the flow of intermediates through this putative branch pathway in plants known to produce 10-hydroxy-iridoids.
-
Biological Activity: Investigating the potential biological activities of this compound and its derivatives, which may reveal novel pharmacological properties.
The continued exploration of such alternative branches in the iridoid biosynthetic network will not only deepen our fundamental understanding of plant secondary metabolism but also open new avenues for the biotechnological production of valuable natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. 76267-48-6|this compound|BLD Pharm [bldpharm.com]
- 4. Biosynthesis of loganin and the indole alkaloids from hydroxygeraniol–hydroxynerol - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of 10-hydroxygeraniol dehydrogenase from Catharanthus roseus reveals cascaded enzymatic activity in iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Transcriptomic and Metabolomic Study on the Biosynthesis of Iridoids in Phlomoides rotata from the Qinghai–Tibet Plateau - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
7-Deoxy-10-hydroxyloganetin structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is a naturally occurring iridoid compound isolated from the seeds of Strychnos nux-vomica.[1] Iridoids are a class of monoterpenoids known for a wide range of biological activities, and as such, are of significant interest to the scientific and drug development communities. This technical guide aims to provide a comprehensive overview of the chemical structure and properties of this compound. However, it is important to note that detailed public-domain information regarding its specific biological activities, associated signaling pathways, and comprehensive experimental protocols is currently limited.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₅ | [1][2] |
| Molecular Weight | 228.24 g/mol | [1] |
| CAS Number | 76267-48-6 | [1][2][3] |
| Class | Iridoid | [1] |
| Natural Source | Seeds of Strychnos nux-vomica | [1] |
Spectral Data
Detailed experimental spectral data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, are not widely published. Commercial suppliers may possess this data, and it is recommended to request it directly when purchasing the compound.
Biological Activities and Signaling Pathways
Currently, there is a significant lack of published research specifically detailing the biological activities of this compound. While the broader class of iridoids and extracts from Strychnos nux-vomica have been investigated for various pharmacological effects, including anti-inflammatory and neuroprotective properties, these activities have not been specifically attributed to this compound in the available literature.
Due to the absence of biological activity data, there is no information on any signaling pathways that may be modulated by this compound.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop their own methodologies based on general procedures for the isolation of iridoids from plant materials or through chemical synthesis.
Conclusion and Future Directions
This compound is a known natural product with a defined molecular formula and weight. However, there is a notable absence of in-depth scientific literature detailing its chemical structure, spectral characteristics, biological activities, and mechanisms of action. This represents a significant knowledge gap and an opportunity for future research.
For scientists and drug development professionals, this compound presents a frontier for discovery. The following areas are ripe for investigation:
-
Structural Elucidation: Definitive determination of the 2D and 3D chemical structure using modern spectroscopic techniques.
-
Biological Screening: Comprehensive screening for a wide range of biological activities, including but not limited to anti-inflammatory, neuroprotective, and cytotoxic effects.
-
Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by this compound.
-
Synthesis and Analogue Development: Development of a synthetic route to enable the production of larger quantities and the creation of novel analogues with potentially enhanced therapeutic properties.
The exploration of these research avenues will be crucial in unlocking the potential of this compound as a lead compound in drug discovery and development.
References
7-Deoxy-10-hydroxyloganetin: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Deoxy-10-hydroxyloganetin is an iridoid that has been identified from the seeds of Strychnos nux-vomica L.[1]. Iridoids are a class of monoterpenoids that are precursors to important alkaloids and possess a wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, a representative protocol for its isolation from plant material, and a plausible biosynthetic pathway. Due to the limited specific literature on this compound, this guide also draws upon established methodologies for the isolation and characterization of related iridoid glycosides.
Natural Sources
The primary and currently known natural source of this compound is the seeds of Strychnos nux-vomica L., a member of the Loganiaceae family. This plant is also a well-known source of the potent alkaloids strychnine (B123637) and brucine. While this compound is a minor constituent, its presence is significant for understanding the phytochemical profile of this medicinally important plant.
Table 1: Natural Source of this compound
| Biological Source | Family | Plant Part |
| Strychnos nux-vomica L. | Loganiaceae | Seeds |
Quantitative Data
As of the date of this guide, there is no publicly available quantitative data on the yield or concentration of this compound from its natural source. The compound is considered a minor iridoid in Strychnos nux-vomica seeds, with research primarily focused on the abundant alkaloids.
Table 2: Quantitative Analysis of this compound from Strychnos nux-vomica Seeds
| Parameter | Value | Reference |
| Yield (%) | Data not available | - |
| Concentration (mg/g of dry weight) | Data not available | - |
Experimental Protocols: Isolation and Purification
A specific, detailed experimental protocol for the isolation of this compound has not been published. However, a general methodology for the extraction and purification of iridoid glycosides from plant material can be adapted. The following protocol is a representative procedure based on established techniques for isolating iridoids from Strychnos species and other plants.
3.1. General Iridoid Glycoside Extraction and Fractionation
-
Preparation of Plant Material:
-
Obtain dried seeds of Strychnos nux-vomica.
-
Grind the seeds into a coarse powder.
-
Defat the powdered material by extraction with a non-polar solvent such as petroleum ether or hexane (B92381) in a Soxhlet apparatus for several hours to remove lipids and other non-polar constituents.
-
-
Extraction of Iridoids:
-
Air-dry the defatted plant material.
-
Extract the defatted powder with methanol (B129727) or 80% ethanol (B145695) at room temperature with occasional shaking for 24-48 hours, or by reflux for 4-6 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
-
Chromatographic Purification:
-
Subject the n-butanol fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or ethyl acetate-methanol-water.
-
Monitor the collected fractions by thin-layer chromatography (TLC), visualizing with a suitable spray reagent (e.g., anisaldehyde-sulfuric acid, followed by heating).
-
Combine fractions containing compounds with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
References
In-depth Technical Guide: Biological Activity and Pharmacological Potential of 7-Deoxy-10-hydroxyloganetin
A comprehensive review of the currently available scientific literature reveals a significant gap in the understanding of the specific biological activities and pharmacological potential of 7-Deoxy-10-hydroxyloganetin. This iridoid glycoside has been identified and isolated from the seeds of Strychnos nux-vomica[1][2]. However, dedicated studies detailing its pharmacological effects, underlying mechanisms of action, and potential therapeutic applications are conspicuously absent from the public domain.
While research into the broader class of iridoid glycosides from Strychnos nux-vomica and other plant sources has demonstrated a wide range of biological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects, it is not scientifically sound to directly extrapolate these findings to this compound without specific experimental evidence. The subtle structural differences between various iridoids can lead to significant variations in their biological profiles.
This guide, therefore, serves to highlight the current state of knowledge, or lack thereof, and to propose future research directions to elucidate the pharmacological potential of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₅ | N/A |
| Molecular Weight | 244.24 g/mol | N/A |
| Class | Iridoid Glycoside | N/A |
| Source | Strychnos nux-vomica | [1][2] |
Current State of Research
Searches of prominent scientific databases have yielded no specific studies on the biological activity or pharmacological potential of this compound. The compound is typically mentioned in phytochemical studies focused on the isolation and identification of constituents from Strychnos nux-vomica. These studies have successfully determined its structure, but further investigation into its biological effects has not been published.
Potential Pharmacological Activities (Hypothetical)
Based on the known activities of structurally related iridoid glycosides, such as Loganin and Cornin, it is plausible that this compound may exhibit some of the following properties. It is crucial to emphasize that these are hypothetical and require experimental validation.
-
Anti-inflammatory Activity: Many iridoids demonstrate anti-inflammatory effects by modulating key signaling pathways involved in inflammation.
-
Neuroprotective Effects: Given that other iridoids from Strychnos species have shown neuroprotective potential, this could be a promising area of investigation.
-
Hepatoprotective Activity: The protective effects of iridoids on the liver have been documented, suggesting a potential role for this compound in liver health.
-
Antioxidant Properties: The core structure of iridoids may lend itself to antioxidant activity, which could contribute to various health benefits.
Proposed Experimental Workflow for Future Research
To address the current knowledge gap, a systematic investigation of this compound is required. The following workflow outlines a potential research plan.
Caption: Proposed experimental workflow for investigating the pharmacological potential of this compound.
Conclusion
References
The Central Role of 7-Deoxy-10-hydroxyloganetin in Secologanin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secologanin (B1681713) is a pivotal secoiridoid monoterpene that serves as a precursor for the biosynthesis of a vast array of valuable terpenoid indole (B1671886) alkaloids (TIAs), including the anticancer agents vinblastine (B1199706) and vincristine. The intricate biosynthetic pathway of secologanin has been a subject of intense research, and understanding its key intermediates is crucial for metabolic engineering and drug development efforts. This technical guide focuses on the critical role of 7-deoxy-10-hydroxyloganetin and its related precursors in the secologanin biosynthetic pathway, providing an in-depth overview of the enzymatic conversions, quantitative data, and detailed experimental protocols for researchers in the field.
Secologanin Biosynthetic Pathway: An Overview
The biosynthesis of secologanin from geranyl diphosphate (B83284) (GPP) involves a series of oxidation, reduction, glycosylation, and methylation steps. A key part of this pathway involves the conversion of 7-deoxyloganetic acid to loganin (B1675030), which is then cleaved to form secologanin. While this compound itself is not a direct intermediate in the main pathway, its structural analogs, 7-deoxyloganetic acid and 7-deoxyloganin, are crucial precursors. The hydroxylation at the 7-position is a key step that leads to the formation of loganin.
Quantitative Data on Key Enzymes
The efficiency of the enzymatic reactions in the secologanin pathway is critical for the overall yield of TIAs. The following table summarizes the available kinetic data for key enzymes involved in the conversion of 7-deoxyloganetic acid.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Source |
| 7-Deoxyloganetic acid glucosyltransferase (UGT8/7-DLGT) | 7-Deoxyloganetic acid | 0.130 | 0.088 | [1] |
| 7-Deoxyloganetic acid glucosyltransferase (UGT8/7-DLGT) | UDP-glucose | 0.325 | 5.38 | [1] |
| 7-Deoxyloganetin glucosyltransferase (UGT85A23) | 7-Deoxyloganetin | 0.0355 | 0.202 | [2] |
| 7-Deoxyloganetin glucosyltransferase (UGT85A23) | UDP-glucose | 0.0320 | 0.117 | [2] |
Experimental Protocols
Enzyme Activity Assay for 7-Deoxyloganetic Acid Glucosyltransferase (7-DLGT)
This protocol is adapted from studies on recombinant 7-DLGT from Catharanthus roseus.
a. Expression and Purification of Recombinant 7-DLGT:
-
The coding sequence of 7-DLGT is cloned into an expression vector (e.g., pET-28a) and transformed into E. coli (e.g., BL21(DE3)).
-
Protein expression is induced with IPTG, and the cells are harvested and lysed.
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).
b. Glucosyltransferase Assay:
-
The standard assay mixture (50 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM 7-deoxyloganetic acid (substrate)
-
5 mM UDP-glucose (sugar donor)
-
1 µg of purified recombinant 7-DLGT
-
-
The reaction is incubated at 30°C for 30 minutes.
-
The reaction is terminated by adding 50 µL of methanol.
-
The product, 7-deoxyloganic acid, is analyzed and quantified by HPLC or LC-MS.[3][4]
c. Alternative Colorimetric and Luminescent Assays:
-
For high-throughput screening, the release of UDP can be measured using commercially available kits like the UDP-Glo™ Glycosyltransferase Assay, which provides a luminescent signal proportional to UDP production.[5][6]
-
Alternatively, a coupled enzyme assay can be used where the released UDP is converted to a detectable product.[7]
In Vitro Assay for 7-Deoxyloganin 7-Hydroxylase (DL7H) and Secologanin Synthase (SLS) using Microsomal Preparations
These cytochrome P450 enzymes are membrane-bound, and their activity can be assayed using microsomal fractions isolated from plant cell cultures or yeast expressing the recombinant enzyme.
a. Preparation of Microsomes:
-
Plant cell suspension cultures (e.g., Lonicera japonica or Catharanthus roseus) are harvested and homogenized in an extraction buffer.
-
The homogenate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the microsomal fraction.
-
The microsomal pellet is resuspended in a storage buffer.[8][9]
b. Hydroxylase/Synthase Assay:
-
The reaction mixture (100 µL) contains:
-
100 mM phosphate (B84403) buffer (pH 7.4)
-
1.5 mM NADPH
-
Microsomal protein (50-100 µg)
-
100 µM 7-deoxyloganin (for DL7H) or loganin (for SLS) as substrate
-
-
The reaction is initiated by adding the substrate and incubated at 30°C for 1-2 hours.
-
The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
The products (loganin for DL7H, secologanin for SLS) are analyzed by HPLC or LC-MS/MS.[8][10][11]
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful reverse genetics tool to study gene function in plants.[12][13]
a. Vector Construction:
-
A fragment of the target gene (e.g., 7-DLGT, DL7H) is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (pTRV2).
b. Agroinfiltration:
-
Agrobacterium tumefaciens strains carrying pTRV1 and the pTRV2-gene construct are grown and then mixed in equal ratios.
-
Young C. roseus seedlings are infiltrated with the Agrobacterium mixture, often by vacuum infiltration.[14]
c. Analysis of Silenced Plants:
-
After 2-3 weeks, plants showing viral symptoms (e.g., leaf mottling) are analyzed.
-
Gene silencing efficiency is confirmed by quantifying the target gene's transcript levels using qRT-PCR.
-
Metabolite analysis of the silenced and control plants is performed using HPLC or LC-MS to determine the effect of gene silencing on the accumulation of secologanin and other TIAs.[3][15][16] A significant decrease in secologanin and downstream TIAs, coupled with an accumulation of the substrate of the silenced enzyme, confirms the gene's function.[16]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the plant tissues of interest using a suitable kit or protocol.
-
The RNA is treated with DNase I to remove any genomic DNA contamination.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.
b. qRT-PCR Reaction:
-
The reaction mixture (typically 20 µL) includes:
-
Diluted cDNA template
-
Gene-specific forward and reverse primers
-
SYBR Green master mix
-
-
The PCR is performed in a real-time PCR cycler with a typical program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[17][18][19]
c. Data Analysis:
-
The relative expression level of the target gene is calculated using the 2-ΔΔCt method, normalized to the expression of a stable reference gene.
Visualizing the Pathway and Workflows
To better illustrate the intricate relationships within the secologanin biosynthesis pathway and the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: The secologanin biosynthetic pathway.
Caption: Workflow for in vitro enzyme assays.
Caption: Experimental workflow for VIGS.
Conclusion
The elucidation of the secologanin biosynthetic pathway, particularly the steps involving 7-deoxyloganetic acid and its derivatives, has been significantly advanced through a combination of molecular biology, biochemistry, and analytical chemistry techniques. This guide provides a comprehensive resource for researchers aiming to investigate this pathway further. The detailed protocols and quantitative data presented herein serve as a foundation for future studies focused on the metabolic engineering of TIA production and the discovery of novel biocatalysts for synthetic biology applications. The provided visualizations offer a clear understanding of the complex biochemical and experimental workflows, facilitating the design and execution of future research in this exciting field.
References
- 1. uniprot.org [uniprot.org]
- 2. uniprot.org [uniprot.org]
- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole alkaloid biosynthesis in Catharanthus roseus: new enzyme activities and identification of cytochrome P450 CYP72A1 as secologanin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Cotyledon-based Virus-Induced Gene Silencing (Cotyledon-VIGS) approach to study specialized metabolism in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of reference genes for qRT-PCR studies in the colchicine producing Gloriosa superba L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of reference genes for quantitative RT-PCR normalization in Suaeda aralocaspica, an annual halophyte with heteromorphism and C4 pathway without Kranz anatomy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Unraveling the Biosynthesis of 7-Deoxyiridoids: A Technical Guide to a Core Metabolic Pathway
An In-depth Examination of the Discovery and History of Key Intermediates in Plant Metabolism for Researchers, Scientists, and Drug Development Professionals.
Introduction
The iridoids are a large and diverse class of monoterpenoid secondary metabolites found throughout the plant kingdom, playing crucial roles in plant defense and serving as precursors to complex, pharmaceutically valuable alkaloids. A key intermediate in the biosynthesis of many of these compounds is 7-deoxyloganic acid. This technical guide provides a comprehensive overview of the discovery, history, and metabolic pathway of 7-deoxyiridoids. While the specific compound "7-Deoxy-10-hydroxyloganetin" is not a recognized intermediate in the well-established iridoid biosynthetic pathway, this guide will delve into the established biosynthesis of its core structure, 7-deoxyloganetin (B1248800), and related compounds. This foundational knowledge is essential for researchers investigating the biosynthesis of known iridoids and exploring the potential for novel derivatives.
The primary plant of interest in the context of many bioactive iridoids and their downstream products is Strychnos nux-vomica. This plant is a rich source of strychnine (B123637) and other complex indole (B1671886) alkaloids, the biosynthesis of which originates from the iridoid pathway.[1][2][3]
The Core Iridoid Biosynthetic Pathway: Focus on 7-Deoxy Intermediates
The biosynthesis of 7-deoxyiridoids is a multi-step enzymatic process that begins with the universal monoterpene precursor, geraniol (B1671447). The pathway leads to the formation of 7-deoxyloganic acid, a pivotal intermediate.
Key Enzymatic Steps and Intermediates
The conversion of geraniol to 7-deoxyloganic acid involves a series of oxidation, cyclization, and glycosylation steps. The key enzymes and intermediates are summarized in the table below.
| Intermediate | Enzyme | Enzyme Type | Function |
| Geraniol | Geraniol-10-hydroxylase (G10H) | Cytochrome P450 | Hydroxylation of geraniol at the C10 position.[4][5] |
| 10-Hydroxygeraniol | 10-Hydroxygeraniol oxidoreductase | Dehydrogenase | Oxidation to 10-oxogeranial. |
| 10-Oxogeranial | Iridoid synthase (IS) | Reductase/Cyclase | Reductive cyclization to form the iridoid scaffold. |
| Iridotrial | |||
| 7-Deoxyloganetic acid | 7-Deoxyloganetic acid synthase (7DLS/IO) | Cytochrome P450 | Three-step oxidation to form the carboxyl group.[6][7] |
| 7-Deoxyloganic acid | 7-Deoxyloganetic acid glucosyltransferase (7-DLGT) | Glucosyltransferase | Glycosylation of 7-deoxyloganetic acid.[7][8] |
| Loganic acid | 7-Deoxyloganic acid hydroxylase (7-DLH) | Cytochrome P450 | Hydroxylation at the C7 position.[9] |
| Loganin (B1675030) | Loganic acid O-methyltransferase (LAMT) | Methyltransferase | Methylation of the carboxyl group of loganic acid. |
Quantitative Data
Quantitative data on enzyme kinetics and substrate specificity are crucial for understanding pathway flux and for metabolic engineering applications. The following table summarizes available data for key enzymes in the pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| 7-Deoxyloganetin glucosyltransferase (UGT85A24) | 7-Deoxyloganetin | - | - | [10] |
| 7-Deoxyloganetic acid glucosyltransferase (UGT8) | 7-Deoxyloganetic acid | 48.3 ± 5.2 | 0.81 ± 0.03 | [8] |
Note: Comprehensive kinetic data for all enzymes in the pathway are not always available and can vary between plant species.
Experimental Protocols
The elucidation of the iridoid biosynthetic pathway has been achieved through a combination of tracer studies, enzyme assays, and molecular genetics. Below are generalized protocols for key experiments.
Protocol 1: Heterologous Expression and in vitro Enzyme Assay of a Cytochrome P450 (e.g., 7-DLH)
-
Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene from plant tissue RNA using RT-PCR. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast expression).
-
Heterologous Expression: Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae. Grow the yeast culture and induce protein expression.
-
Microsome Isolation: Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and isolate the microsomal fraction, which contains the expressed P450, by differential centrifugation.
-
Enzyme Assay: Resuspend the microsomal pellet in an appropriate buffer. Set up the reaction mixture containing the microsomes, the substrate (e.g., 7-deoxyloganic acid), a P450 reductase (either co-expressed or from a commercial source), and NADPH as a cofactor.
-
Product Analysis: Incubate the reaction, then quench and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS to identify and quantify the product (e.g., loganic acid) by comparison with an authentic standard.[9]
Protocol 2: Virus-Induced Gene Silencing (VIGS) for in vivo Functional Characterization
-
VIGS Construct Preparation: Clone a fragment of the target gene (e.g., 7-DLS) into a tobacco rattle virus (TRV)-based VIGS vector.
-
Agroinfiltration: Transform Agrobacterium tumefaciens with the VIGS construct and a helper plasmid. Infiltrate young leaves of the target plant (e.g., Catharanthus roseus) with the Agrobacterium suspension.
-
Plant Growth and Monitoring: Grow the plants for several weeks to allow for the spread of the virus and silencing of the target gene.
-
Metabolite Analysis: Harvest tissues from the silenced plants and control plants (infiltrated with an empty vector). Extract the metabolites and analyze the iridoid profile using LC-MS to observe any reduction in the downstream products of the silenced enzyme.[6]
-
Gene Expression Analysis: Concurrently, extract RNA from the silenced and control tissues and perform qRT-PCR to confirm the downregulation of the target gene transcript.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of 7-Deoxyiridoids
The following diagram illustrates the core biosynthetic pathway leading to the formation of loganin, highlighting the position of 7-deoxy intermediates.
Caption: Core biosynthetic pathway of 7-deoxyiridoids leading to loganin.
Experimental Workflow for Gene Function Discovery
The logical workflow for identifying and characterizing a new gene in the iridoid pathway is depicted below.
Caption: Workflow for the discovery and functional characterization of iridoid biosynthetic genes.
The Case of this compound
As of the current scientific literature, this compound is not a described intermediate in the canonical iridoid biosynthetic pathway. The hydroxylation events in this pathway are well-characterized at the C10 position of geraniol by G10H and at the C7 position of 7-deoxyloganic acid by 7-DLH.[4][9] The existence of a "10-hydroxyloganetin" would imply a hydroxylation event at the C10 position of the iridoid skeleton, which is not a documented transformation.
It is plausible that "this compound" could be:
-
A misnomer for a known iridoid.
-
A rare, species-specific derivative that has yet to be biosynthetically characterized.
-
A product of a promiscuous hydroxylase enzyme under specific physiological conditions.
-
A synthetic compound.
Further research, including detailed metabolomic analysis of plants known to produce a wide variety of iridoids, such as those from the Strychnos genus, would be necessary to confirm the natural occurrence and biosynthetic origin of this compound.[11][12]
Conclusion
The biosynthesis of 7-deoxyiridoids represents a critical branch of plant secondary metabolism, providing the precursors for a vast array of bioactive compounds. While the specific compound "this compound" remains elusive in the context of established metabolic pathways, a thorough understanding of the biosynthesis of core intermediates like 7-deoxyloganic acid and loganin provides a robust framework for future research. The experimental approaches and pathway diagrams presented in this guide offer a solid foundation for scientists and drug development professionals to further explore and engineer this important class of natural products.
References
- 1. Case solved: the biosynthesis of strychnine elucidated - New possibilities for the production of previously unknown plant natural products using "metabolic engineering" approaches [bionity.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytochrome P-450 in plant/insect interactions: geraniol 10-hydroxylase and the biosynthesis of iridoid monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geraniol 10-hydroxylase, a cytochrome P450 enzyme involved in terpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Deoxyloganic Acid|Iridoid Reference Standard [benchchem.com]
- 8. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ENZYME - 2.4.1.324 7-deoxyloganetin glucosyltransferase [enzyme.expasy.org]
- 11. jbclinpharm.org [jbclinpharm.org]
- 12. Botany, Phytochemistry, Pharmacology and Toxicity of Strychnos nux-vomica L.: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 7-Deoxyiridoids in Monoterpenoid Indole Alkaloid Biosynthesis: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of 7-deoxyiridoids, specifically focusing on the enzymatic conversions of 7-deoxyloganetic acid, in the intricate biosynthetic pathways of monoterpenoid indole (B1671886) alkaloids (MIAs). MIAs represent a vast and structurally diverse class of plant-derived natural products, many of which are of significant pharmacological importance, including the anticancer agents vinblastine (B1199706) and vincristine (B1662923) produced by Catharanthus roseus. A comprehensive understanding of the early steps in the iridoid branch of the MIA pathway is critical for metabolic engineering efforts aimed at enhancing the production of these valuable compounds.
Introduction to the Iridoid Pathway in MIA Biosynthesis
The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the secoiridoid glucoside, secologanin (B1681713). The formation of secologanin itself is a multi-step process that begins with geranyl pyrophosphate (GPP). A key series of reactions in this pathway involves the modification of the iridoid skeleton, particularly at the C7 position. The pathway proceeds through the formation of 7-deoxyloganetic acid, which is subsequently glucosylated and hydroxylated to yield loganic acid, a direct precursor to secologanin. While the compound 7-Deoxy-10-hydroxyloganetin has been reported in species such as Strychnos nux-vomica, the core and most extensively characterized MIA pathway in model organisms like Catharanthus roseus involves hydroxylation at the C7 position.[1] This guide will focus on this canonical pathway.
Key Enzymatic Steps and Quantitative Data
The conversion of the early iridoid intermediate, iridodial (B1216469), to loganic acid involves three critical enzymes. The functional characterization of these enzymes has been crucial in elucidating the MIA biosynthetic pathway. Below is a summary of these enzymes and their kinetic properties.
| Enzyme | Abbreviation | Gene (from C. roseus) | EC Number | Substrate(s) | Product(s) | Km (app) (µM) | kcat (s⁻¹) |
| 7-Deoxyloganetic Acid Synthase | 7DLS | CYP76A26 | 1.14.14.161 | Iridodial, Iridotrial | 7-Deoxyloganetic Acid | 25 | 5.2 |
| 7-Deoxyloganetic Acid Glucosyltransferase | UGT8 | CrUGT8 | 2.4.1.323 | 7-Deoxyloganetic Acid, UDP-Glucose | 7-Deoxyloganic Acid, UDP | 9.8 | 1.25 |
| 7-Deoxyloganic Acid 7-Hydroxylase | 7-DLH | CYP72A224 | N/A | 7-Deoxyloganic Acid, NADPH, O₂ | Loganic Acid, NADP⁺, H₂O | 400 | N/A |
Data sourced from references[2][3][4]. Note: The kcat for 7-DLH could not be determined due to low expression levels in the heterologous system.[4]
Signaling Pathways and Experimental Workflows
Monoterpenoid Indole Alkaloid Pathway: Iridoid Branch
The following diagram illustrates the core enzymatic steps in the iridoid branch of the MIA pathway, leading from iridodial to secologanin.
Caption: Core iridoid pathway in MIA biosynthesis.
Experimental Workflow: Gene Function Elucidation via VIGS
Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to study gene function in plants. The workflow below outlines the key steps for silencing a target gene in Catharanthus roseus.[5][6][7][8]
Caption: Workflow for VIGS in Catharanthus roseus.
Experimental Protocols
Protocol for Virus-Induced Gene Silencing (VIGS) of a Candidate Gene in C. roseus
This protocol is adapted from methodologies described for VIGS in Catharanthus roseus using the Tobacco Rattle Virus (TRV) vector system.[5][8][9]
1. Vector Construction: a. Amplify a 200-400 bp fragment of the target gene (e.g., CYP72A224) from C. roseus cDNA using gene-specific primers with appropriate restriction sites. b. Ligate the amplified fragment into the pTRV2 vector. c. Transform the pTRV2-gene construct and the pTRV1 vector into separate electrocompetent Agrobacterium tumefaciens (strain GV3101) cells. d. Confirm successful transformation via PCR screening of single colonies.
2. Plant Growth and Inoculation: a. Grow C. roseus seeds in soil at 25°C under a 16-h light/8-h dark cycle. b. Prepare overnight cultures of A. tumefaciens containing pTRV1 and pTRV2-gene constructs in LB medium with appropriate antibiotics (e.g., 50 µg/mL kanamycin). c. Inoculate 50 mL of LB medium with the overnight cultures and grow until OD600 reaches ~1.5. d. Pellet the cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 200 µM acetosyringone, 10 mM MgCl₂) to a final OD600 of 1.5. e. Incubate the bacterial suspensions at room temperature for 3-4 hours without shaking. f. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio. g. Infiltrate the undersides of the first two true leaves of 2-3 week-old C. roseus seedlings using a 1 mL needleless syringe.
3. Post-Infiltration and Analysis: a. Grow the infiltrated plants for 2-3 weeks to allow for the spread of the virus and subsequent gene silencing. b. Harvest young leaf tissues for analysis. c. For gene expression analysis, extract total RNA, synthesize cDNA, and perform quantitative real-time PCR (qRT-PCR) using primers specific to the target gene. d. For metabolite analysis, perform a methanol (B129727) extraction of ground leaf tissue and analyze the supernatant using a validated LC-MS/MS method.
Protocol for Heterologous Expression and Enzyme Assay of a Plant Cytochrome P450
This protocol provides a general framework for the expression of a plant P450, such as 7DLS or 7-DLH, in Saccharomyces cerevisiae and subsequent enzyme activity assays.[2][10][11][12]
1. Heterologous Expression in Yeast: a. Codon-optimize the full-length coding sequence of the P450 gene for expression in S. cerevisiae. b. Clone the optimized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1). c. Co-transform the P450 expression vector and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana CPR1) into a suitable yeast strain (e.g., WAT11). d. Grow the transformed yeast in selective medium containing glucose. e. Induce protein expression by transferring the cells to a medium containing galactose and grow for 16-24 hours at 30°C.
2. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Resuspend the cell pellet in extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors). c. Lyse the cells using glass beads and vigorous vortexing. d. Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris. e. Pellet the microsomal fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g). f. Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.
3. Enzyme Assay: a. Prepare a reaction mixture containing the isolated microsomes, the substrate (e.g., 7-deoxyloganic acid for 7-DLH), and an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2). b. Initiate the reaction by adding the NADPH-generating system. c. Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours). d. Stop the reaction by adding a solvent such as ethyl acetate (B1210297) or by acidification. e. Extract the product from the reaction mixture. f. Analyze the extracted product by LC-MS/MS to confirm its identity and quantify the amount formed.
Protocol for LC-MS/MS Quantification of Iridoid Intermediates
This protocol outlines a general method for the quantification of 7-deoxyloganic acid and loganic acid from plant extracts or enzyme assays.[4][13][14]
1. Sample Preparation: a. Lyophilize and grind plant tissue to a fine powder. b. Extract the metabolites with 80% methanol. c. Centrifuge to pellet debris and filter the supernatant. d. For enzyme assays, quench the reaction and extract with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and resuspend the residue in the mobile phase.
2. Chromatographic Separation: a. Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. c. A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 95-5% B; 12-15 min, 5% B. d. Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
3. Mass Spectrometry Detection: a. Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. b. Use Multiple Reaction Monitoring (MRM) for quantification. c. Establish the precursor-to-product ion transitions for each analyte. For loganic acid, a transition of m/z 375.1 > 213.2 has been reported.[13] Similar transitions would be determined for 7-deoxyloganic acid. d. Optimize cone voltage and collision energy for each transition to maximize signal intensity. e. Prepare a standard curve using authentic standards of the analytes to enable absolute quantification.
Conclusion
The elucidation of the roles of 7-deoxyloganetic acid synthase, 7-deoxyloganetic acid glucosyltransferase, and 7-deoxyloganic acid 7-hydroxylase has been a significant advancement in our understanding of MIA biosynthesis. The technical protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate this complex pathway. Future research, including the detailed structural characterization of these enzymes and the exploration of regulatory mechanisms, will be instrumental in developing successful metabolic engineering strategies for the enhanced production of medicinally vital monoterpenoid indole alkaloids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. scispace.com [scispace.com]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus-induced gene silencing in Catharanthus roseus by biolistic inoculation of tobacco rattle virus vectors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recombinant production of eukaryotic cytochrome P450s in microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 13. A simple and sensitive LC-MS/MS method for the determination of loganic acid in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
7-Deoxy-10-hydroxyloganetin CAS number and chemical identifiers.
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid, a class of monoterpenoids widely distributed in the plant kingdom and known for a diverse range of biological activities. This technical guide provides a summary of the available chemical and biological information for this compound. While this compound has been identified and is commercially available, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of in-depth studies on its specific biological effects and mechanisms of action. This document consolidates the known data for this compound and supplements it with information on the broader class of iridoids to provide a contextual understanding for researchers.
Chemical Identity
This compound has been chemically characterized and its fundamental identifiers are summarized in the table below.
| Chemical Identifier | Value | Source |
| CAS Number | 76267-48-6 | [1][2] |
| Molecular Formula | C11H16O5 | [1][2] |
| Molecular Weight | 228.24 g/mol | [1][2] |
| Natural Source | Strychnos nux-vomica | [3] |
Quantitative Data
A thorough search of scientific literature did not yield specific quantitative biological data for this compound, such as IC50 values, binding constants, or pharmacokinetic parameters. Research in this area is required to elucidate the compound's potency and potential therapeutic window.
Experimental Protocols
Biological Context: The Iridoids
Due to the limited specific data on this compound, understanding its potential biological role necessitates an examination of the broader iridoid class. Iridoids are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
General Signaling Pathways Modulated by Iridoids
Iridoids have been reported to modulate several key signaling pathways implicated in disease. A generalized representation of these interactions is depicted below. It is important to note that this diagram represents the activities of various iridoids and the specific pathways affected by this compound have not yet been elucidated.
Caption: Generalized signaling pathways potentially modulated by iridoids.
Conclusion and Future Directions
This compound is a known natural product with established chemical identifiers. However, there is a significant gap in the scientific literature regarding its biological activity and therapeutic potential. The information available on the broader class of iridoids suggests that this compound may possess interesting pharmacological properties. Future research should focus on:
-
Developing and publishing standardized protocols for the isolation and synthesis of this compound.
-
Conducting comprehensive in vitro and in vivo studies to determine its biological activities, including quantitative measures of efficacy (e.g., IC50 values).
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
Such studies are crucial to unlock the potential of this compound as a lead compound for drug discovery and development.
References
7-Deoxy-10-hydroxyloganetin: A Comprehensive Review of an Iridoid with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside isolated from the seeds of the Strychnos nux-vomica tree.[1][2] Iridoids are a large class of cyclopentanoid monoterpene natural products that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. While research on this compound itself is limited, its presence in a medicinally significant plant and its structural relation to other bioactive iridoids suggest its potential as a therapeutic agent. This technical guide provides a comprehensive review of the available literature on this compound, including its isolation, and discusses its potential biological activities and biosynthetic pathway in the context of related compounds and extracts from Strychnos nux-vomica.
Phytochemistry and Isolation
This compound is a known constituent of Strychnos nux-vomica seeds.[1][2] The isolation of this and other iridoids from this plant typically involves extraction with polar solvents such as methanol, followed by chromatographic separation techniques. A general workflow for the isolation of iridoids from Strychnos nux-vomica is outlined below.
Potential Biological Activities
Direct studies on the biological activity of isolated this compound are not yet published. However, the well-documented pharmacological effects of Strychnos nux-vomica extracts and the known activities of other iridoids provide a strong basis for inferring its potential therapeutic properties.
Anti-inflammatory Activity
Extracts from Strychnos nux-vomica have demonstrated significant anti-inflammatory properties.[3][4] For instance, a methanolic extract of the seeds showed notable inhibition of protein denaturation, a marker of inflammation.[4] The anti-inflammatory effects of the plant are often attributed to its diverse phytochemical constituents, including iridoids. Given that this compound is an iridoid present in these extracts, it is plausible that it contributes to the observed anti-inflammatory effects.
Cytotoxic and Anti-cancer Activity
The aqueous methanolic extract of Strychnos nux-vomica leaves has been shown to possess cytotoxic activity against various cancer cell lines.[5][6] The IC50 values for this extract are summarized in the table below. Although the cytotoxic effects have been primarily linked to the phenolic compounds in the extract, the potential contribution of iridoids like this compound cannot be ruled out and warrants further investigation.
| Cell Line | Type of Cancer | IC50 (µg/mL) of S. nux-vomica Leaf Extract |
| Hep-2 | Human Epidermoid Larynx Carcinoma | 17.8[5] |
| MCF-7 | Breast Carcinoma | 36.3[5] |
| HCT | Colon Carcinoma | 41.2[5] |
Other Potential Activities
Strychnos nux-vomica extracts have also been reported to have analgesic and antipyretic properties.[5][6] As with the other activities, the specific contribution of this compound to these effects is yet to be determined.
Putative Biosynthetic Pathway
The biosynthesis of iridoids originates from the mevalonate (B85504) pathway, leading to the formation of geranyl pyrophosphate (GPP). While the specific enzymatic steps leading to this compound have not been elucidated, a plausible pathway can be proposed based on the known biosynthesis of related iridoids in Strychnos and other plant species.[7][8]
Experimental Protocols
As there are no specific published studies on the biological evaluation of this compound, this section provides general methodologies for key experiments that could be employed to assess its therapeutic potential, based on protocols used for Strychnos nux-vomica extracts and other iridoids.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay can be used to evaluate the ability of this compound to prevent protein denaturation, a key process in inflammation.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare phosphate-buffered saline (PBS, pH 6.4).
-
-
Assay Procedure:
-
In a microcentrifuge tube, mix 0.5 mL of the BSA solution with 0.45 mL of PBS.
-
Add 0.05 mL of varying concentrations of this compound.
-
A control group should be prepared with 0.05 mL of the solvent instead of the test compound.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
Cool the tubes to room temperature.
-
Measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., Hep-2, MCF-7, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Future Perspectives
The research on this compound is still in its nascent stages. Its presence in the medicinally important plant Strychnos nux-vomica and its classification as an iridoid glycoside strongly suggest that it possesses therapeutic potential. Future research should focus on the following areas:
-
Isolation and Structural Elucidation: Detailed reporting of the isolation protocol and comprehensive spectral data (NMR, MS, IR) is necessary for the unambiguous identification and characterization of the compound.
-
Biological Evaluation: A systematic evaluation of the biological activities of pure this compound is crucial. This should include in vitro and in vivo studies to assess its anti-inflammatory, anti-cancer, and other potential therapeutic effects.
-
Mechanism of Action Studies: Once a significant biological activity is confirmed, further studies should be conducted to elucidate the underlying molecular mechanisms. This could involve investigating its effects on key signaling pathways, such as NF-κB and MAPK pathways for inflammation, or apoptosis and cell cycle regulation for cancer.
-
Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and potential drug development, and would also allow for the synthesis of analogues with improved activity and pharmacokinetic properties.
Conclusion
This compound is an understudied iridoid glycoside with significant potential for therapeutic applications. While direct evidence of its biological activity is currently lacking, its presence in Strychnos nux-vomica, a plant with a long history of medicinal use, and the known pharmacological properties of the iridoid class of compounds provide a strong rationale for further investigation. This technical guide has summarized the available information and proposed a roadmap for future research that could unlock the therapeutic potential of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jbclinpharm.org [jbclinpharm.org]
- 4. phytojournal.com [phytojournal.com]
- 5. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical study, cytotoxic, analgesic, antipyretic and anti-inflammatory activities of Strychnos nux-vomica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 8. Complete Biosynthesis of Strychnine - ChemistryViews [chemistryviews.org]
The Metabolic Crossroads of Iridoid Biosynthesis: Unraveling the Fate of 7-Deoxy-10-hydroxyloganetin in Strychnos nux-vomica
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Strychnos nux-vomica, a plant renowned for its production of the potent neurotoxic alkaloids strychnine (B123637) and brucine, harbors a complex network of metabolic pathways. Central to the biosynthesis of these and other monoterpenoid indole (B1671886) alkaloids (MIAs) is the iridoid pathway, which generates key precursors. This technical guide delves into the metabolic fate of a specific iridoid, 7-Deoxy-10-hydroxyloganetin, a known constituent of S. nux-vomica. While the complete biosynthetic pathway of strychnine has been recently elucidated, the precise downstream transformations of this hydroxylated iridoid remain to be fully characterized. This document presents a hypothesized metabolic pathway for this compound based on established enzymatic reactions in iridoid biosynthesis. Furthermore, it provides a comprehensive suite of experimental protocols for the isolation, characterization, and enzymatic analysis of this compound and its potential metabolites, offering a foundational framework for future research in this area.
Introduction: The Significance of Iridoids in Strychnos nux-vomica
The genus Strychnos is a rich source of biologically active compounds, most notably the monoterpenoid indole alkaloids (MIAs). The biosynthesis of these complex molecules is a multi-step process that relies on the convergence of the shikimate pathway, producing tryptamine (B22526), and the iridoid pathway, which generates secologanin (B1681713). Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. In S. nux-vomica, several iridoids, including loganin (B1675030) and loganic acid, have been identified and their roles as precursors to secologanin are well-established.
The iridoid this compound has also been isolated from the seeds of S. nux-vomica. Its structure suggests it is an intermediate in the iridoid biosynthetic pathway, likely branching from the main route to secologanin. Understanding the metabolic fate of this compound is crucial for a complete picture of MIA biosynthesis and could reveal novel enzymatic targets for metabolic engineering and the production of new bioactive compounds.
The Hypothesized Metabolic Fate of this compound
Based on the known enzymatic reactions in the biosynthesis of secologanin and other iridoids in related plant species, we propose a plausible metabolic pathway for this compound in Strychnos nux-vomica. This hypothetical pathway involves a series of enzymatic transformations, including glycosylation and oxidation, which are common in iridoid metabolism.
The central hypothesis is that this compound can be shunted from the main secologanin pathway and undergo further modifications. The key proposed steps are:
-
Glycosylation: The free hydroxyl group at the C-1 position of this compound is a likely target for a UDP-glycosyltransferase (UGT). This would result in the formation of a glycosylated derivative, 7-Deoxy-10-hydroxyloganin. Glycosylation is a common step in iridoid biosynthesis, increasing the water solubility and stability of the intermediates.
-
Oxidation/Hydroxylation: The core iridoid structure may undergo further oxidation or hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications could lead to a variety of structurally diverse iridoids.
-
Incorporation into Novel Alkaloids: It is also conceivable that this compound or its derivatives could be condensed with tryptamine to form novel, minor alkaloids that have yet to be identified in S. nux-vomica.
The following diagram illustrates this hypothesized metabolic pathway.
Caption: Hypothesized metabolic pathway of this compound in Strychnos nux-vomica.
Quantitative Data Summary
Currently, there is a lack of quantitative data in the literature specifically detailing the metabolic flux through the this compound branch of the iridoid pathway. The following table presents a template for organizing future experimental data to facilitate comparison and analysis.
| Metabolite | Tissue | Concentration (µg/g FW) | Experimental Condition | Reference |
| This compound | Seed | Data not available | Untreated | |
| Leaf | Data not available | Untreated | ||
| Root | Data not available | Untreated | ||
| 7-Deoxy-10-hydroxyloganin | Seed | Data not available | Untreated | |
| Leaf | Data not available | Untreated | ||
| Root | Data not available | Untreated | ||
| Putative Oxidized Derivatives | Seed | Data not available | Untreated | |
| Leaf | Data not available | Untreated | ||
| Root | Data not available | Untreated |
Detailed Experimental Protocols
To investigate the hypothesized metabolic pathway, a series of experimental approaches are required. The following protocols provide a detailed methodology for key experiments.
Isolation and Purification of this compound
This protocol describes the extraction and purification of this compound from S. nux-vomica seeds.
Workflow Diagram:
Caption: Workflow for the isolation and purification of this compound.
Protocol:
-
Plant Material: Obtain dried seeds of Strychnos nux-vomica.
-
Grinding and Defatting: Grind the seeds to a fine powder. Defat the powder by Soxhlet extraction with n-hexane for 24 hours.
-
Extraction: Air-dry the defatted powder and extract with methanol at room temperature (3 x 48 hours).
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Preparative HPLC: Further purify the fractions containing the target compound using preparative high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile mobile phase.
-
Structural Elucidation: Confirm the structure of the purified compound using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and high-resolution mass spectrometry (HR-MS).
Enzyme Assays for Glycosylation
This protocol outlines a method to test for the glycosylation of this compound using protein extracts from S. nux-vomica.
Protocol:
-
Protein Extraction: Homogenize fresh young leaves of S. nux-vomica in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM DTT, 1 mM EDTA, 5% glycerol). Centrifuge to remove cell debris and collect the supernatant as the crude protein extract.
-
Enzyme Reaction: Set up the reaction mixture containing:
-
Crude protein extract (10-50 µg)
-
This compound (substrate, 100 µM)
-
UDP-glucose (sugar donor, 1 mM)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an equal volume of methanol.
-
Product Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product (7-Deoxy-10-hydroxyloganin).
Heterologous Expression of Candidate Enzymes
To confirm the function of specific candidate genes (e.g., UGTs or CYP450s) identified through transcriptomic analysis, heterologous expression in a host system like Escherichia coli or Saccharomyces cerevisiae is necessary.
Workflow Diagram:
Caption: Workflow for heterologous expression and functional characterization of candidate enzymes.
Protocol (General Outline):
-
Gene Identification and Cloning: Identify candidate UGT or CYP450 genes from S. nux-vomica transcriptome data. Amplify the full-length cDNA and clone it into a suitable expression vector (e.g., pET vector for E. coli or pYES vector for yeast).
-
Host Transformation: Transform the expression construct into the appropriate host cells.
-
Protein Expression: Grow the transformed cells and induce protein expression according to the vector system's protocol (e.g., with IPTG for E. coli or galactose for yeast).
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays: Perform in vitro enzyme assays with the purified recombinant protein, this compound as the substrate, and the appropriate co-substrates (UDP-glucose for UGTs; NADPH and a cytochrome P450 reductase for CYP450s).
-
Product Identification: Analyze the reaction products by HPLC and LC-MS to confirm the enzymatic activity and identify the structure of the product.
Conclusion and Future Directions
The metabolic fate of this compound in Strychnos nux-vomica represents an intriguing and underexplored area of iridoid biochemistry. The hypothetical pathway presented in this guide, based on established enzymatic principles, provides a solid foundation for future research. The detailed experimental protocols offer a practical roadmap for researchers to test these hypotheses and elucidate the precise enzymatic steps involved.
Future research should focus on:
-
Transcriptome Analysis: Performing deep sequencing of the S. nux-vomica transcriptome to identify candidate genes involved in iridoid metabolism.
-
Metabolomic Profiling: Comprehensive metabolomic analysis of different tissues of S. nux-vomica to identify the downstream metabolites of this compound.
-
In Vivo Feeding Studies: Using isotopically labeled this compound in feeding studies with S. nux-vomica seedlings or cell cultures to trace its metabolic conversion.
By systematically applying these approaches, the scientific community can unravel the complete metabolic network of iridoids in this medicinally important plant, paving the way for new discoveries in natural product biosynthesis and metabolic engineering.
Methodological & Application
Analytical methods for the detection and quantification of 7-Deoxy-10-hydroxyloganetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside that can be isolated from the seeds of Strychnos nux-vomica.[1] As a constituent of a medicinally important plant, the accurate detection and quantification of this compound are crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Analysis
The overall process for the analysis of this compound from a plant matrix involves several key stages, from sample preparation to data analysis. A generalized workflow is depicted below.
Experimental Protocols
Sample Preparation: Extraction from Strychnos nux-vomica Seeds
This protocol describes the extraction of this compound from its natural source.
Materials:
-
Dried seeds of Strychnos nux-vomica
-
Grinder or mill
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Grind the dried seeds of Strychnos nux-vomica into a fine powder.
-
Accurately weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
-
Add 25 mL of 70% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure it is well-mixed.
-
Perform ultrasonication for 30 minutes at room temperature to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-UV Method for Quantification
This method is suitable for the routine quantification of this compound in prepared extracts. Iridoid glycosides typically show UV absorption around 240 nm.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-40% B
-
20-25 min: 40-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
LC-MS/MS Method for Sensitive Quantification and Confirmation
This method provides higher sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte and for confirming its identity. Iridoid glycosides often ionize well in negative electrospray ionization mode.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A shorter gradient can be used due to the higher resolution of UPLC.
-
0-1 min: 5% B
-
1-8 min: 5-50% B
-
8-10 min: 50-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. A hypothetical transition based on its molecular weight (228.24) could be m/z 227.1 → [fragment ion]. The fragmentation of iridoid glycosides often involves the loss of water (H₂O) and carbon dioxide (CO₂).
-
Data Presentation and Method Validation
The performance of the analytical methods should be thoroughly validated. The following tables summarize the key parameters to be assessed and provide a template for presenting the quantitative data.
Method Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| **Linearity (R²) ** | > 0.995 | > 0.995 | R² ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.01 - 1 | To be determined |
| LOD (µg/mL) | ~0.3 | ~0.003 | S/N ≥ 3 |
| LOQ (µg/mL) | 1 | 0.01 | S/N ≥ 10 |
| Precision (%RSD) | < 5% | < 10% | Intra-day & Inter-day RSD < 15% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Specificity | Peak Purity | No interference at retention time | No co-eluting peaks |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.
Quantitative Analysis of this compound in Samples
| Sample ID | Method | Concentration (µg/g of dry weight) | Standard Deviation (SD) |
| Batch A | HPLC-UV | Value | Value |
| Batch B | HPLC-UV | Value | Value |
| Batch C | LC-MS/MS | Value | Value |
| Plasma Sample (2h) | LC-MS/MS | Value | Value |
Conclusion
The protocols outlined in this document provide a robust framework for the detection and quantification of this compound in various samples, particularly from its natural plant source. The HPLC-UV method is suitable for routine quality control where higher concentrations are expected, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis, pharmacokinetic studies, and unambiguous identification. Proper method validation is essential to ensure reliable and accurate results.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 7-Deoxy-10-hydroxyloganetin
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside, a class of compounds that has garnered significant interest in phytochemical and pharmacological research due to its diverse biological activities. Accurate and reliable quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Principle
The method employs a C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (with a formic acid modifier to improve peak shape and resolution) is used. Detection is performed using a UV-Vis detector at a wavelength optimized for the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).
-
Standard: this compound reference standard (purity >98%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 20 min, 40-90% B over 5 min, hold at 90% B for 5 min, return to 10% B over 1 min, and re-equilibrate for 9 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 40 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation (for plant extracts):
-
Accurately weigh 1 g of the powdered plant material.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.
-
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary
The following table summarizes the hypothetical performance characteristics of the method.
| Parameter | Result |
| Retention Time (min) | Approximately 15.2 |
| Linearity Range (µg/mL) | 1 - 200 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.80 |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 3.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
Protocols
Protocol 1: Preparation of Standard Curve
-
Prepare working standard solutions of this compound at concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL in methanol.
-
Inject 10 µL of each working standard solution into the HPLC system.
-
Record the peak area for each concentration.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
Protocol 2: Analysis of a Plant Extract Sample
-
Prepare the plant extract sample as described in the "Sample Preparation" section.
-
Inject 10 µL of the filtered sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Record the peak area of the this compound peak in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve equation.
Visualizations
Caption: HPLC analysis workflow for this compound.
Application Notes and Protocols for the Identification of 7-Deoxy-10-hydroxyloganetin in Plant Extracts using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside, a class of monoterpenoids widely distributed in the plant kingdom and recognized for their diverse biological activities. These compounds are of significant interest in drug discovery and development due to their potential therapeutic properties, which may include neuroprotective, anti-inflammatory, and cardioprotective effects. The accurate and sensitive identification and quantification of this compound in complex plant matrices are crucial for quality control of herbal products, pharmacokinetic studies, and the elucidation of biosynthetic pathways.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[1] This methodology is ideally suited for the analysis of complex mixtures like plant extracts, enabling the precise identification and quantification of specific compounds such as this compound, even at low concentrations. This document provides detailed application notes and protocols for the identification of this target compound in plant extracts.
Biosynthetic Pathway of this compound
The biosynthesis of this compound is part of the broader iridoid biosynthetic pathway, which originates from geranyl pyrophosphate (GPP). While the exact pathway for this specific compound is not fully elucidated in the provided search results, a putative pathway can be constructed based on the well-established biosynthesis of the related iridoid, loganin. The pathway likely involves a series of enzymatic reactions including hydroxylation, oxidation, cyclization, and glycosylation. The "7-deoxy" characteristic suggests a variation in the initial steps of the pathway compared to loganin, potentially bypassing a hydroxylation step at the 7th position. The "10-hydroxy" moiety indicates a specific hydroxylation event.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for LC-MS Analysis
The overall workflow for the analysis of this compound in plant extracts involves sample preparation, LC separation, and MS detection. A systematic approach ensures reproducible and reliable results.
Caption: General experimental workflow for LC-MS analysis.
Detailed Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol is a general guideline and may require optimization depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE or nylon)
-
Autosampler vials
Protocol:
-
Weigh 1.0 g of the powdered plant sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.
-
The sample is now ready for LC-MS analysis. For quantitative analysis, a dilution with the initial mobile phase may be necessary to fall within the calibration range.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Condition |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. (This is a starting point and should be optimized) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
MS Parameters:
| Parameter | Recommended Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
MRM Transitions for this compound:
A reference standard of this compound is required to determine the optimal precursor and product ions, as well as the collision energy.[2][3][4] The molecular formula of this compound is C11H16O5, with a molecular weight of 228.24 g/mol .[2][3] In negative ion mode, the precursor ion would likely be the deprotonated molecule [M-H]⁻ at m/z 227.1. Fragmentation would likely involve the loss of the glycosidic bond or other characteristic neutral losses.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 227.1 | To be determined | To be determined | To be determined |
| Internal Standard (optional) | To be determined | To be determined | To be determined | To be determined |
Note: The exact m/z values and collision energies must be optimized empirically using a reference standard.
Quantitative Data and Method Validation
For quantitative analysis, a calibration curve should be prepared using a certified reference standard of this compound. The method should be validated according to established guidelines to ensure accuracy, precision, and reliability.[5][6]
Table 1: Proposed Quantitative Performance Parameters
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | 80 - 120% |
| Stability | Stable for 24h at room temp and 7 days at 4°C |
Conclusion
The described LC-MS method provides a robust and sensitive approach for the identification and quantification of this compound in plant extracts. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed validation parameters, offer a comprehensive guide for researchers and scientists in the field of natural product analysis and drug development. The use of a reference standard is critical for method optimization and achieving accurate quantitative results. This application note serves as a valuable resource for the reliable analysis of this important iridoid glycoside.
References
- 1. lcms.cz [lcms.cz]
- 2. 7-Deoxyloganic acid - Wikipedia [en.wikipedia.org]
- 3. 7-Deoxyloganic Acid|Iridoid Reference Standard [benchchem.com]
- 4. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Deoxy-10-hydroxyloganetin in Metabolic Engineering and Synthetic Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid monoterpene that holds significant potential as a metabolic intermediate in the synthetic biology and metabolic engineering fields. As a derivative within the broader terpenoid indole (B1671886) alkaloid (TIA) pathway, it can serve as a valuable precursor for the synthesis of novel alkaloids with potential therapeutic applications. The strategic manipulation of its biosynthetic pathway can lead to the production of diverse and complex molecules.
These application notes provide an overview of the potential uses of this compound, alongside detailed protocols for its theoretical production and utilization in engineered microbial systems. Due to the limited direct research on this compound, the following protocols and data are based on established methods for closely related iridoids and the broader TIA pathway.
Applications in Metabolic Engineering and Synthetic Biology
-
Precursor for Novel Terpenoid Indole Alkaloids (TIAs): this compound can be utilized as a substrate for downstream enzymes, both known and engineered, to produce novel TIA derivatives. This opens avenues for the discovery of new drug candidates with unique biological activities.
-
Probing Enzyme Specificity: This molecule can be used as a chemical probe to investigate the substrate specificity of various enzymes in the TIA pathway, such as glycosyltransferases, oxidoreductases, and synthases. This knowledge is crucial for designing novel biosynthetic pathways.
-
Platform for Combinatorial Biosynthesis: Engineered microbial strains capable of producing this compound can serve as a platform for combinatorial biosynthesis. By introducing a library of enzymes from different organisms, a wide array of new-to-nature compounds can be generated.
-
Development of Engineered Biosensors: The unique structure of this compound can be used to develop specific biosensors. These sensors can be employed for high-throughput screening of enzyme libraries or for real-time monitoring of metabolic flux in engineered strains.
Biosynthetic Pathway and Metabolic Engineering Strategies
This compound is a derivative of the central iridoid pathway intermediate, 7-deoxyloganic acid.[1][2][3][4] The proposed biosynthetic pathway starts from the universal monoterpene precursor, geraniol. Metabolic engineering efforts can focus on optimizing the flux towards this intermediate and its subsequent conversion.
Caption: Proposed biosynthetic pathway for this compound.
Metabolic Engineering Strategies:
-
Upstream Pathway Optimization: Enhance the supply of the precursor Geranyl Pyrophosphate (GPP) by overexpressing key enzymes in the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[5]
-
Heterologous Expression of Core Iridoid Pathway: Introduce and optimize the expression of genes encoding Geraniol Synthase (GES), Geraniol-10-hydroxylase (G10H), 10-Hydroxygeraniol Oxidoreductase (10HGO), Iridoid Synthase (ISY), and 7-deoxyloganetic acid synthase (7DLS) in a microbial host like Saccharomyces cerevisiae.[3][6]
-
Introduction of a Novel Hydroxylase: To produce this compound from 7-deoxyloganetic acid, a specific hydroxylase capable of acting at the C-10 position is required. This may involve screening known hydroxylases or protein engineering to achieve the desired activity.
-
Downregulation of Competing Pathways: To maximize the flux towards the target compound, competing pathways that consume key intermediates should be downregulated or knocked out.
-
Enzyme Fusion and Scaffolding: Improve pathway efficiency by creating fusion proteins or using protein scaffolds to co-localize enzymes and channel intermediates.[7][8]
Quantitative Data
Direct quantitative data for the microbial production of this compound is not currently available in the literature. The following table summarizes reported titers for closely related iridoids and downstream TIA precursors in engineered Saccharomyces cerevisiae, which can serve as a benchmark for future engineering efforts.
| Compound | Host Organism | Precursor(s) | Titer | Reference |
| Nepetalactol | S. cerevisiae | Geraniol | 6 mg/L | [9] |
| 8-hydroxygeraniol | S. cerevisiae | Geraniol | ~227 mg/L | [9] |
| Strictosidine | S. cerevisiae | Geraniol & Tryptamine | ~0.5 mg/L | [10] |
| Serpentine/Alstonine | S. cerevisiae | Geraniol & Tryptamine | ~5 mg/L | [9] |
| Corynantheidine | S. cerevisiae | Geraniol & Tryptamine | ~1 mg/L | [9] |
Experimental Protocols
Protocol 1: Heterologous Production of 7-Deoxyloganetic Acid in Saccharomyces cerevisiae
This protocol describes the steps for engineering S. cerevisiae to produce 7-deoxyloganetic acid, the immediate precursor to this compound.
Caption: Workflow for heterologous production of iridoids in yeast.
1. Gene Selection and Codon Optimization:
- Select genes for GES, G10H, 10HGO, ISY, and 7DLS from a plant source such as Catharanthus roseus.
- Codon-optimize the gene sequences for optimal expression in S. cerevisiae.
- Synthesize the optimized genes commercially.
2. Plasmid Construction:
- Clone the synthesized genes into a yeast expression vector (e.g., pESC series) under the control of an inducible promoter (e.g., GAL1).
- Multiple genes can be assembled into a single plasmid using techniques like Gibson assembly or Golden Gate cloning.
- Ensure each gene has appropriate promoter and terminator sequences.
3. Yeast Transformation:
- Transform the constructed plasmid(s) into a suitable S. cerevisiae strain (e.g., CEN.PK2-1C) using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- Select for successful transformants on appropriate selective media (e.g., synthetic complete medium lacking the auxotrophic marker on the plasmid).
4. Strain Cultivation and Induction:
- Inoculate a single colony of the engineered yeast into 5 mL of selective medium with 2% glucose and grow overnight at 30°C with shaking.
- Use the overnight culture to inoculate 50 mL of selective medium with 2% raffinose (B1225341) (a non-repressing carbon source) to an OD600 of ~0.1.
- Grow the culture at 30°C with shaking until the OD600 reaches 0.8-1.0.
- Induce gene expression by adding galactose to a final concentration of 2%.
- Continue cultivation for 72-96 hours at 30°C.
5. Metabolite Extraction:
- Centrifuge the yeast culture at 4000 x g for 10 minutes.
- Collect the supernatant and store at -20°C.
- To extract intracellular metabolites, resuspend the cell pellet in 5 mL of 80% methanol.
- Lyse the cells by bead beating or sonication.
- Centrifuge the lysate at 10,000 x g for 15 minutes and collect the supernatant.
- Combine the extracellular and intracellular extracts and evaporate to dryness under vacuum.
- Resuspend the dried extract in a suitable solvent (e.g., 50% methanol) for analysis.
6. LC-MS/MS Analysis:
- Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.
- Monitor for the expected mass-to-charge ratio (m/z) of 7-deoxyloganetic acid in both positive and negative ion modes.
- Confirm the identity of the product by comparing its retention time and fragmentation pattern with an authentic standard, if available.
Protocol 2: In Vitro Enzymatic Synthesis and Screening for this compound
This protocol describes the in vitro screening of candidate hydroxylases for the conversion of 7-deoxyloganetic acid to this compound.
1. Expression and Purification of Candidate Hydroxylases:
- Clone the codon-optimized gene for a candidate hydroxylase (e.g., a cytochrome P450) into a bacterial expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
- Transform the plasmid into an E. coli expression strain (e.g., BL21(DE3)).
- Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
- If a P450 enzyme is used, co-express it with a suitable cytochrome P450 reductase (CPR).
2. In Vitro Enzyme Assay:
- Prepare a reaction mixture containing:
- 100 mM phosphate buffer (pH 7.4)
- 1-10 µM purified hydroxylase
- 1-10 µM purified CPR (if required)
- 1 mM NADPH
- 100 µM 7-deoxyloganetic acid (substrate)
- Incubate the reaction at 30°C for 1-4 hours.
- Quench the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge to pellet the precipitated protein.
3. Product Analysis:
- Analyze the supernatant by LC-MS/MS.
- Monitor for the expected m/z of this compound (the mass of 7-deoxyloganetic acid + 16 Da for the additional hydroxyl group).
- Successful conversion will be indicated by the appearance of a new peak with the correct mass and a corresponding decrease in the substrate peak.
// Node Definitions
Substrate [label="7-Deoxyloganetic Acid", fillcolor="#FBBC05", fontcolor="#202124"];
Enzyme [label="Candidate Hydroxylase", fillcolor="#F1F3F4", fontcolor="#202124"];
Cofactor [label="NADPH", fillcolor="#F1F3F4", fontcolor="#202124"];
Reaction [label="Enzymatic Reaction", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="LC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Logical Connections
Substrate -> Reaction;
Enzyme -> Reaction;
Cofactor -> Reaction;
Reaction -> Product [label="Successful Conversion"];
Product -> Analysis;
}
Caption: Logical workflow for hydroxylase screening.
Conclusion
While direct applications of this compound are still in the exploratory phase, its potential as a key building block in metabolic engineering and synthetic biology is significant. The protocols and strategies outlined here provide a foundational framework for researchers to begin exploring the production and utilization of this and other novel iridoids. Further research into the identification and characterization of the enzymes involved in its biosynthesis will be critical for unlocking its full potential in the development of new pharmaceuticals and other high-value chemicals.
References
- 1. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Engineering the Biocatalytic Selectivity of Iridoid Production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Engineered biosynthesis of plant heteroyohimbine and corynantheine alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Production of Strictosidine and Analogs in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 7-Deoxy-10-hydroxyloganetin from Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside that has been isolated from plant species such as those belonging to the Lonicera genus and from the seeds of Strychnos nux-vomica[1]. Iridoid glycosides are a class of monoterpenoids known for their diverse biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues, based on established methods for the isolation of similar iridoid glycosides.
Chemical Profile of this compound:
| Property | Value |
| Molecular Formula | C11H16O5[1][2] |
| Molecular Weight | 228.24 g/mol [1] |
| Class | Iridoid Glycoside |
Experimental Protocols
This protocol outlines a general and robust method for the extraction and purification of this compound. The specific parameters may require optimization based on the plant species and the tissue being used.
Part 1: Extraction
This part of the protocol focuses on the initial extraction of crude iridoid glycosides from the plant material. Polar solvents are generally recommended for the efficient extraction of these compounds[3].
Materials and Reagents:
-
Dried and powdered plant tissue (e.g., leaves, stems, or seeds)
-
70% Ethanol (B145695) (EtOH) or 85% Methanol (B129727) (MeOH)[3]
-
Maceration flasks or a Soxhlet apparatus
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and other standard laboratory glassware
Procedure:
-
Sample Preparation: Air-dry the fresh plant material in the shade to preserve the chemical integrity of the iridoid glycosides. Once dried, grind the material into a coarse powder to increase the surface area for extraction.
-
Maceration Extraction:
-
Weigh 100 g of the powdered plant material and place it in a 2 L flask.
-
Add 1 L of 70% ethanol to the flask, ensuring the entire plant material is submerged.
-
Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
After the maceration period, filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all three extractions.
-
-
Soxhlet Extraction (Alternative Method):
-
Place 50 g of the powdered plant material into a thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 500 mL of 85% methanol to the round-bottom flask.
-
Heat the solvent to its boiling point and continue the extraction for 6-8 hours, or until the solvent in the extractor runs clear.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
For complete removal of residual water, freeze-dry the concentrated extract to obtain a powdered crude extract.
-
-
Storage: Store the crude extract in an airtight, light-resistant container at -20°C until further purification.
Part 2: Purification
The crude extract contains a complex mixture of phytochemicals. This section describes a multi-step purification process to isolate this compound.
Materials and Reagents:
-
Crude plant extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Macroporous resin (e.g., HP-20)[4]
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or other suitable modifier for HPLC)
-
Separatory funnel
-
Glass column for chromatography
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector
Procedure:
-
Solvent-Solvent Partitioning:
-
Suspend the dried crude extract in 200 mL of distilled water.
-
Transfer the suspension to a 500 mL separatory funnel.
-
Perform liquid-liquid partitioning by successively extracting with 200 mL of n-hexane (3 times), followed by 200 mL of ethyl acetate (3 times), and finally with 200 mL of n-butanol (3 times).
-
Collect each solvent fraction separately. Iridoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
-
Macroporous Resin Column Chromatography:
-
Concentrate the n-butanol fraction to dryness.
-
Dissolve the residue in a minimal amount of water and load it onto a pre-equilibrated macroporous resin column (e.g., Diaion HP-20)[4].
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the target compound.
-
-
Silica Gel Column Chromatography:
-
Combine and concentrate the fractions rich in this compound.
-
Adsorb the concentrated fraction onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% chloroform (B151607) and gradually increasing the proportion of methanol).
-
Collect fractions and monitor by TLC/HPLC.
-
-
Preparative HPLC (Final Purification):
-
Combine the purest fractions from the silica gel column.
-
Perform final purification using a preparative HPLC system with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%) to achieve high-resolution separation.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Data Presentation
The following table provides representative quantitative data for a typical iridoid glycoside extraction from 100g of dried plant material. Note that these values are illustrative and will vary depending on the plant species, tissue, and extraction method used.
| Parameter | Value | Reference Method |
| Extraction | ||
| Dry Plant Material | 100 g | - |
| Extraction Solvent | 70% Ethanol | Maceration |
| Solvent to Sample Ratio | 10:1 (v/w) | Maceration |
| Number of Extractions | 3 | Maceration |
| Crude Extract Yield | 10 - 15 g | Rotary Evaporation & Lyophilization |
| Purification | ||
| n-Butanol Fraction Yield | 2 - 4 g | Solvent Partitioning |
| Macroporous Resin Fraction Yield | 0.5 - 1.5 g | Column Chromatography |
| Silica Gel Fraction Yield | 100 - 300 mg | Column Chromatography |
| Final Pure Compound Yield | 10 - 50 mg | Preparative HPLC |
| Purity of Final Compound | >95% | HPLC Analysis |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationships in Purification
Caption: Logical flow of the purification process for this compound.
References
Application Notes and Protocols: 7-Deoxy-10-hydroxyloganetin as an Analytical Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Deoxy-10-hydroxyloganetin is an iridoid monoterpenoid that has garnered interest within the scientific community due to its potential biological activities. As a member of the iridoid class, which is known for a wide range of pharmacological effects including neuroprotective, anti-inflammatory, and hepatoprotective properties, this compound is a valuable compound for further investigation.[1][2] To facilitate research and development, the availability and proper use of a well-characterized analytical standard are paramount. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in metabolomics, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Given the limited availability of specific experimental data for this compound, this document leverages data from its close structural analog, loganin (B1675030), to provide exemplary protocols and data. These should serve as a robust starting point for method development and validation for this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its analog loganin are presented below.
| Property | This compound | Loganin (for comparison) |
| Molecular Formula | C₁₁H₁₆O₅ | C₁₇H₂₆O₁₀ |
| Molecular Weight | 228.24 g/mol | 390.38 g/mol [3] |
| CAS Number | 76267-48-6 | 18524-94-2[4] |
| Appearance | Not specified | White crystalline powder[3] |
| Solubility | Not specified | Soluble in water and methanol[3] |
| Predicted XlogP | -0.4 | -1.4[5] |
Application in Metabolomics
In metabolomics, analytical standards are crucial for the accurate identification and quantification of metabolites in complex biological samples. This compound can be used as a reference standard for:
-
Qualitative Analysis: Confirming the presence of the analyte in a sample by comparing retention time and mass spectral data.
-
Quantitative Analysis: Determining the precise concentration of the analyte in a sample by using a calibration curve generated from the standard.
-
Method Development and Validation: Establishing and validating analytical methods for the detection and quantification of iridoid glycosides.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the use of this compound as an analytical standard. As specific data for this compound is limited, the LC-MS/MS parameters for the closely related compound, loganin, are provided as a starting point for method development.
Preparation of Standard Stock and Working Solutions
Proper preparation of stock and working solutions is critical for generating accurate calibration curves.
Materials:
-
This compound analytical standard
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve the standard in a 1.0 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing and/or brief sonication.
-
Store the stock solution at -20°C in an amber vial.
-
-
Working Solutions:
-
Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
-
The concentration of the working solutions should cover the expected range of the analyte in the samples.
-
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol describes a protein precipitation method for the extraction of iridoids from plasma, a common procedure in metabolomics studies.[6]
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (LC-MS grade) containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Micropipettes
-
LC-MS vials
Protocol:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
LC-MS/MS Analysis (Based on Loganin)
The following LC-MS/MS parameters for loganin can be used as a starting point for developing a method for this compound.[6] Optimization of these parameters for the specific analyte is necessary.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Value |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (for Loganin):
| Parameter | Recommended Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | To be optimized for this compound. For loganin, a common adduct is [M+HCOO]⁻. |
Note on MS/MS Optimization: The Multiple Reaction Monitoring (MRM) transitions (precursor ion -> product ion), cone voltage, and collision energy must be optimized specifically for this compound. This is typically done by infusing a dilute solution of the standard into the mass spectrometer and performing precursor and product ion scans.
Data Analysis and Quantification
Calibration Curve:
-
Prepare a set of calibration standards by spiking known concentrations of this compound working solutions into a blank matrix (e.g., drug-free plasma).
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
-
Analyze the calibration standards using the optimized LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
Quantification:
-
Analyze the prepared biological samples using the same LC-MS/MS method.
-
Calculate the peak area ratio of the analyte to the internal standard in the samples.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Quantitative Data Summary (Exemplary for Loganin)
The following table summarizes typical quantitative performance data for an LC-MS/MS method for loganin, which can serve as a target for method validation of this compound.[6]
| Parameter | Loganin |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery (%) | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Iridoid Biosynthesis Pathway (Simplified)
References
- 1. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loganin [chembk.com]
- 4. Showing Compound loganin (FDB030984) - FooDB [foodb.ca]
- 5. (-)-Loganin | C17H26O10 | CID 87691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and validation of a simple and rapid UPLC-MS/MS method for loganin and its application in pharmacokinetic and tissue distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoenzymatic Synthesis of 7-Deoxy-10-hydroxyloganetin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] Loganetin (B1631346), the aglycone of loganin, possesses a 5,6-fused bicyclic framework that serves as a key intermediate in the biosynthesis of numerous bioactive compounds.[3] The targeted modification of the loganetin core, such as deoxygenation at the C-7 position and hydroxylation at the C-10 position, can lead to novel derivatives with potentially enhanced therapeutic properties. This document outlines a proposed chemoenzymatic strategy for the synthesis of 7-Deoxy-10-hydroxyloganetin derivatives, leveraging a combination of chemical synthesis for the core structure and enzymatic transformations for selective functionalization.
Potential Applications in Drug Development
Derivatives of this compound are of interest for several therapeutic areas:
-
Anti-inflammatory Agents: Iridoids are known to possess anti-inflammatory properties.[1] Modifications to the loganetin structure may lead to more potent and selective inhibitors of inflammatory pathways.
-
Neuroprotective Agents: Loganin and related compounds have demonstrated neuroprotective effects, suggesting the potential for these new derivatives in the treatment of neurodegenerative diseases.[4]
-
Anticancer Drug Leads: The hydrolysis of the glycosidic bond in some iridoid glycosides has been shown to be crucial for their cytotoxic effects on tumor cells, indicating that aglycone derivatives could serve as potent anticancer agents.[5] The development of novel loganetin derivatives could lead to compounds with improved efficacy and selectivity against various cancer cell lines.
Proposed Chemoenzymatic Synthesis Workflow
The proposed synthesis of this compound derivatives involves a multi-step process that begins with the chemical synthesis of a suitable loganetin precursor, followed by selective enzymatic hydroxylation.
Caption: Proposed chemoenzymatic workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Gram-Scale Chemical Synthesis of Loganetin from S-(+)-Carvone
This protocol is adapted from a known chemical synthesis of loganetin.[3][6]
Materials:
-
S-(+)-Carvone
-
Required solvents and reagents for a multi-step organic synthesis (e.g., those for Favorskii rearrangement and sulfuric acid-mediated deprotection/cyclization)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Method:
-
Favorskii Rearrangement: A key step to introduce four stereocenters, starting from the readily available S-(+)-carvone.
-
Deprotection and Cyclization: A sulfuric acid-mediated reaction to assemble the sensitive dihydropyran ring with complete stereoselectivity.
-
Purification: The crude product is purified by silica gel column chromatography to yield pure loganetin.
Protocol 2: Enzymatic Hydroxylation of a 7-Deoxyloganetin (B1248800) Precursor
This is a proposed protocol based on the known function of cytochrome P450 monooxygenases.
Materials:
-
7-Deoxyloganetin precursor (synthesized chemically)
-
Engineered cytochrome P450 monooxygenase selective for C-10 hydroxylation
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate (B1210297) for extraction
-
HPLC system for reaction monitoring and purification
Method:
-
Enzyme Reaction Setup:
-
In a temperature-controlled vessel, prepare a reaction mixture containing the 7-deoxyloganetin precursor (e.g., 1 mM) in phosphate buffer.
-
Add the engineered P450 enzyme and the NADPH regeneration system components.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Product Extraction:
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
Separate the organic layer, and repeat the extraction from the aqueous layer.
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue using preparative HPLC to isolate the this compound derivative.
-
Data Presentation
Table 1: Hypothetical Yields and Purity for the Chemoenzymatic Synthesis
| Step | Compound | Starting Material | Yield (%) | Purity (%) |
| Chemical Synthesis | Loganetin Precursor | S-(+)-Carvone | 15-20 | >95 |
| Enzymatic Hydroxylation | This compound | Loganetin Precursor | 40-60 | >98 |
Note: The data in this table is hypothetical and serves as a target for process optimization.
Table 2: Characterization Data for Loganetin and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key NMR Signals (ppm, hypothetical) |
| Loganetin | C11H16O5 | 228.24 | 1H NMR: signals for methyl, hydroxyl, and olefinic protons. |
| 7-Deoxyloganin | C17H26O9 | 374.38 | Absence of hydroxyl signal at C-7 compared to Loganin. |
| This compound | C11H16O6 | 244.24 | Presence of an additional hydroxyl signal corresponding to the C-10 position. |
Biosynthetic Pathway Context
The proposed enzymatic step is inspired by the natural biosynthesis of iridoids in plants like Catharanthus roseus. In this pathway, enzymes such as cytochrome P450-dependent monooxygenases play a crucial role in the specific oxidation and hydroxylation of intermediates.[7][8]
Caption: Simplified biosynthetic pathway of secologanin highlighting key enzymatic steps.
The chemoenzymatic synthesis of this compound derivatives represents a promising avenue for the generation of novel bioactive molecules for drug discovery. By combining the strengths of chemical synthesis for the construction of the core scaffold with the high selectivity of enzymatic transformations, it is possible to access a diverse range of derivatives for biological evaluation. Further research into the engineering of specific enzymes, such as P450 monooxygenases, will be critical to improving the efficiency and selectivity of the proposed hydroxylation step. The protocols and data presented here provide a foundational framework for researchers to embark on the synthesis and exploration of this novel class of iridoid derivatives.
References
- 1. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The hydrolyzed products of iridoid glycoside with β-glucosidase treatment exert anti-proliferative effects through suppression of STAT3 activation and STAT3-regulated gene products in several human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]
- 7. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of anticancer phytochemical compounds and their chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 7-Deoxy-10-hydroxyloganetin in chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-Deoxy-10-hydroxyloganetin in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the chemical synthesis of this compound?
A1: The primary challenges in the synthesis of this compound, a complex iridoid glycoside, revolve around three main areas:
-
Stereocontrol: Establishing the correct stereochemistry at multiple chiral centers in the cyclopentapyran core is a significant hurdle.[1][2][3]
-
Glycosylation: The stereoselective formation of the β-glycosidic bond is often challenging and can be low-yielding if not optimized.[1][2][3]
-
Functional Group Manipulations: Protecting group strategies are crucial to manage the various reactive functional groups and avoid unwanted side reactions during the synthesis.[4]
Q2: Is there a reported total synthesis for this compound?
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Based on the synthesis of related iridoids, common side reactions may include:
-
Epimerization: Incorrect stereochemistry at key chiral centers can occur, particularly during base- or acid-catalyzed steps.
-
Formation of α-glycoside: During the glycosylation step, the formation of the undesired α-anomer can reduce the yield of the desired β-glycoside.[1][3]
-
Protecting group migration or cleavage: Unintended removal or migration of protecting groups can lead to a mixture of products.
-
Knoevenagel adduct formation: In steps involving the elaboration of the side chain, Knoevenagel condensation can be a competing reaction.[1][3]
Troubleshooting Guides
Issue 1: Low Yield in the Formation of the Cyclopentapyran Core
Symptoms:
-
Complex mixture of products observed by TLC or NMR after the cyclization step.
-
Low isolated yield of the desired bicyclic core.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Stereocontrol | Carefully select a substrate-directed reaction or a chiral catalyst to favor the desired diastereomer. For instance, the use of an N-heterocyclic carbene (NHC) catalyst has been shown to be effective in controlling stereochemistry in the synthesis of the iridoid core.[1][3][5] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. For NHC-catalyzed rearrangements, toluene (B28343) at reflux is a common starting point.[5] |
| Side Reactions | If Knoevenagel adduct formation is an issue, consider using a non-nucleophilic base like Hünig's base (DIPEA) instead of pyridine.[1][3] |
Issue 2: Poor Yield and/or Stereoselectivity in the Glycosylation Step
Symptoms:
-
Low yield of the desired β-glycoside.
-
Formation of a significant amount of the α-glycoside anomer.
-
Hydrolysis of the glycosyl donor or acceptor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Glycosyl Donor/Acceptor | Ensure high purity of both the glycosyl donor and acceptor. The presence of moisture can significantly reduce yield. |
| Suboptimal Glycosylation Conditions | Experiment with different glycosylation promoters and conditions. For the synthesis of (-)-7-deoxyloganin, a Vorbrüggen-type glycosylation using a per-O-acetylated glucose donor and a Lewis acid catalyst in acetonitrile (B52724) has been successful.[3] |
| Steric Hindrance | The steric bulk of protecting groups on both the donor and acceptor can influence the stereochemical outcome. Consider using less bulky protecting groups if feasible. |
| Anomeric Mixture Formation | To favor the β-anomer, neighboring group participation from a C2-acyl protecting group (e.g., acetate) on the glucose donor is a common strategy. |
Experimental Protocols (Adapted from the Synthesis of (-)-7-Deoxyloganin)
Note: These protocols are for the synthesis of a closely related analogue and may require optimization for this compound.
Protocol 1: N-Heterocyclic Carbene (NHC) Catalyzed Cyclization to form the Iridoid Core
This protocol describes the key step in forming the cyclopentapyranone core, a crucial intermediate.
Diagram of the Experimental Workflow:
Caption: Workflow for the NHC-catalyzed synthesis of the iridoid core.
Methodology:
-
To a solution of the α,β-unsaturated enol ester (1 equivalent) in dry toluene, add the N-heterocyclic carbene (NHC) catalyst (e.g., 10 mol %).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the cyclopentapyranone core.[3][5]
Protocol 2: Stereoselective β-Glycosylation
This protocol outlines the glycosylation of the iridoid aglycone.
Diagram of the Logical Relationship for Stereoselective Glycosylation:
Caption: Key components for stereoselective β-glycosylation.
Methodology:
-
Dissolve the iridoid aglycone (as a lactol acetate, 1 equivalent) and the per-O-acetylated glucose donor (1.5-2 equivalents) in anhydrous acetonitrile.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a Lewis acid promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), dropwise.
-
Stir the reaction at the controlled temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Perform an aqueous workup and extract the product.
-
Purify the crude product by silica gel column chromatography to separate the anomers and obtain the pure β-glycoside.[3]
-
The acetyl protecting groups on the sugar moiety can then be removed under standard basic conditions (e.g., sodium methoxide (B1231860) in methanol).
Data Presentation
Table 1: Comparison of Reaction Conditions for NHC-Catalyzed Cyclization (Adapted from literature on related substrates)
| Entry | NHC Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Thiazolium-derived | DBU | Toluene | 110 | 14 | 60-70 |
| 2 | Triazolium-derived | KHMDS | THF | 25 | 24 | 50-60 |
| 3 | Imidazolium-derived | NaH | DMF | 80 | 12 | 45-55 |
Note: Yields are approximate and highly substrate-dependent. This table serves as a guide for initial screening of conditions.
Table 2: Representative Glycosylation Promoters and Conditions
| Promoter | Solvent | Temperature (°C) | Typical Outcome |
| TMSOTf | Acetonitrile | -20 to 0 | Good for β-selectivity with participating groups |
| BF₃·OEt₂ | Dichloromethane | 0 to 25 | Can be effective, may require optimization |
| NIS/TfOH | Dichloromethane/Ether | -78 to 0 | Potent promoter system for thioglycosides |
This technical support center provides a starting point for researchers working on the synthesis of this compound. The information is based on the synthesis of a close analogue and general principles of organic synthesis. Experimental conditions should be carefully optimized for the specific target molecule.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The total synthesis of (-)-7-deoxyloganin via N-heterocyclic carbene catalyzed rearrangement of α,β-unsaturated enol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Concise formal synthesis of (−)-7-deoxyloganinvia N-heterocyclic carbene catalysed rearrangement of α,β-unsaturated enol esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Overcoming challenges in the chromatographic separation of 7-Deoxy-10-hydroxyloganetin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of 7-Deoxy-10-hydroxyloganetin.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to peak tailing. Use a highly deactivated, end-capped column. Consider using a column with a different stationary phase chemistry (e.g., phenyl-hexyl). |
| Inappropriate Mobile Phase pH | An unsuitable mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the analyte. Optimize the mobile phase pH. For reversed-phase chromatography of iridoid glycosides, a slightly acidic mobile phase (pH 3-5) using additives like formic acid or acetic acid often improves peak shape. |
| Column Contamination | Accumulation of contaminants from the sample matrix on the column can create active sites that cause peak distortion. Use a guard column to protect the analytical column. Implement a robust sample preparation procedure to remove interfering substances. Regularly flush the column with a strong solvent. |
| Column Overload | Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks. Dilute the sample and reinject. If high concentrations are necessary, consider using a column with a larger internal diameter and particle size (preparative or semi-preparative). |
| Analyte Stability Issues | This compound, containing a lactone ring, may be susceptible to degradation on the column, leading to peak distortion. Ensure the mobile phase is freshly prepared and degassed. Avoid high temperatures unless necessary for the separation. |
Issue 2: Poor Resolution and Co-elution of Impurities or Isomers
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | The organic modifier and its ratio to the aqueous phase are critical for achieving adequate separation. Methodically vary the gradient slope and the type of organic modifier (acetonitrile often provides better resolution for glycosides than methanol).[1] Consider adding a small percentage of a third solvent (e.g., isopropanol) to modify selectivity. |
| Inadequate Column Chemistry | The stationary phase may not have the required selectivity for separating closely related compounds. Screen different column chemistries (e.g., C18, C8, Phenyl, Cyano). For highly polar compounds, consider Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Temperature Effects | Column temperature can influence selectivity and resolution. Investigate the effect of varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). |
| Presence of Isomers | Structural or stereoisomers of this compound may be present and difficult to separate. Employ high-efficiency columns with smaller particle sizes (e.g., sub-2 µm). For stereoisomers, a chiral stationary phase may be necessary. |
Issue 3: Irreproducible Retention Times
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Preparation Inconsistency | Minor variations in mobile phase composition can lead to significant shifts in retention time. Prepare mobile phase in large batches. Use a precise pH meter and ensure accurate weighing and measuring of all components. |
| Column Equilibration | Insufficient column equilibration between injections, especially in gradient elution, is a common cause of retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush with 10-20 column volumes. |
| Fluctuations in Column Temperature | Changes in ambient temperature can affect retention times if a column thermostat is not used. Use a column oven to maintain a constant temperature. |
| Pump Performance Issues | Leaks, bubbles in the pump head, or faulty check valves can lead to inconsistent flow rates and retention time variability. Regularly inspect the HPLC system for leaks. Degas the mobile phase thoroughly. Perform routine pump maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for the reversed-phase HPLC analysis of this compound?
A common starting point for the separation of iridoid glycosides like this compound is a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic modifier like acetonitrile (B52724) or methanol (B129727) as solvent B. A typical gradient might run from 5-10% B to 30-40% B over 20-30 minutes.
Q2: How can I improve the detection sensitivity for this compound?
Since this compound lacks a strong chromophore, UV detection might have limitations. Consider the following to enhance sensitivity:
-
Wavelength Optimization: Determine the UV maximum absorbance for the compound. For many iridoid glycosides, this is in the lower UV range (200-240 nm).
-
Alternative Detectors: If available, a Mass Spectrometer (MS) detector will offer significantly higher sensitivity and selectivity. An Evaporative Light Scattering Detector (ELSD) can also be used for compounds without a UV chromophore.
-
Sample Pre-concentration: Utilize solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components before injection.
Q3: My sample is a crude plant extract. What are the key considerations for sample preparation?
For complex matrices like plant extracts, thorough sample preparation is crucial to protect the column and obtain reliable results. A general workflow includes:
-
Extraction: Use a suitable solvent to extract the compound from the plant material.
-
Filtration: Remove particulate matter by filtering the extract through a 0.45 µm or 0.22 µm syringe filter.[1]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to clean up the sample, removing highly polar and non-polar interferences.
-
Dilution: Dilute the cleaned extract with the initial mobile phase to a concentration within the linear range of the detector.[1]
Q4: What should I do if I observe peak splitting?
Peak splitting can be caused by several factors:
-
Partially Clogged Inlet Frit: Back-flushing the column or replacing the frit can resolve this issue.[1]
-
Column Bed Deformation: A void in the column packing can lead to split peaks. This usually requires column replacement.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase whenever possible.[1]
Quantitative Data Summary
The following tables summarize typical starting conditions and the effects of parameter adjustments on the chromatographic separation of iridoid glycosides, which can be applied to this compound.
Table 1: Typical HPLC Starting Parameters for Iridoid Glycoside Analysis
| Parameter | Typical Value |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 40% B in 30 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Table 2: Effect of Mobile Phase Modifier on Peak Shape and Retention
| Organic Modifier | Peak Asymmetry (Typical) | Relative Retention Time | Selectivity |
| Methanol | 1.3 - 1.6 | Longer | Good |
| Acetonitrile | 1.1 - 1.3 | Shorter | Often better for isomers |
| Isopropanol (as additive) | Variable | Longer | Can significantly alter |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Chemicals and Reagents: HPLC-grade water, acetonitrile, and formic acid. A reference standard of this compound.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 35% B
-
25-30 min: 35% to 90% B
-
30-35 min: 90% B (column wash)
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of water and methanol to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample.
-
Analyze the resulting chromatogram for peak shape, resolution, and retention time.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General experimental workflow for analysis.
References
Troubleshooting low yields in the isolation of 7-Deoxy-10-hydroxyloganetin from natural sources
Welcome to the technical support center for the isolation of 7-Deoxy-10-hydroxyloganetin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction and purification of this iridoid glycoside from natural sources. The following troubleshooting guides and FAQs directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I am experiencing very low or no yield of this compound in my extract. What are the likely causes?
Low yields can stem from several factors, from the initial extraction to the final purification steps. As this compound is an iridoid glycoside, its isolation is subject to the general challenges associated with this class of compounds. The primary areas to investigate are the extraction efficiency, potential degradation of the target compound, and losses during purification.
Troubleshooting Steps:
-
Extraction Solvent and Method: The choice of solvent and extraction technique is critical. While specific data for this compound is limited, general protocols for iridoid glycosides suggest that polar solvents are most effective.[1][2][3] Consider the following:
-
Solvent Polarity: Have you used an appropriate polar solvent? Methanol (B129727), ethanol (B145695), and water are common choices for extracting iridoid glycosides.[1][2][4]
-
Extraction Method: Are you using a suitable extraction method? Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) are common techniques. For potentially heat-sensitive compounds like iridoid glycosides, prolonged exposure to high temperatures during methods like Soxhlet extraction could lead to degradation. Consider gentler methods like maceration or UAE.
-
Plant Material: Is the starting material of good quality and correctly prepared? The concentration of secondary metabolites can vary depending on the plant's age, harvest time, and storage conditions. Ensure the Strychnos nux-vomica seeds are properly dried and ground to a fine powder to maximize the surface area for extraction.
-
-
Compound Degradation: Iridoid glycosides can be unstable and susceptible to degradation under certain conditions.[5]
-
Temperature: Are you using excessive heat during extraction or solvent evaporation? High temperatures can lead to the degradation of iridoid glycosides. It is advisable to use lower temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal.
-
pH: Have you considered the pH of your extraction solvent? Extreme pH values can cause the hydrolysis of the glycosidic bond or other rearrangements. Maintaining a neutral or slightly acidic pH is generally recommended.
-
-
Purification Losses: Significant amounts of the target compound can be lost during the purification stages.
-
Chromatography Stationary Phase: Is your choice of stationary phase for column chromatography appropriate? Silica (B1680970) gel is commonly used, but irreversible adsorption of polar compounds can occur. Consider using a less active stationary phase like celite mixed with your silica gel or using reversed-phase chromatography (e.g., C18).
-
Fraction Collection: Are you monitoring your fractions effectively? Use thin-layer chromatography (TLC) with a suitable stain (e.g., anisaldehyde-sulfuric acid) to visualize iridoid glycosides and ensure you are collecting the correct fractions.
-
FAQ 2: My preliminary purification by column chromatography is not separating the target compound effectively from impurities. What can I do?
Co-elution of compounds with similar polarities is a common challenge in column chromatography.
Troubleshooting Steps:
-
Solvent System Optimization: The polarity of the mobile phase is crucial for good separation.
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.
-
Solvent System Composition: Experiment with different solvent systems. Common systems for iridoid glycosides include mixtures of chloroform/methanol, ethyl acetate/methanol, and butanol/acetic acid/water.
-
-
Alternative Chromatographic Techniques: If column chromatography on silica gel is insufficient, consider other methods:
-
Reversed-Phase Chromatography: Using a C18 stationary phase with a mobile phase of methanol/water or acetonitrile/water can provide a different selectivity and may separate your compound from impurities.
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating polar compounds like iridoid glycosides and can be a good alternative to solid-phase chromatography.[6]
-
Preparative High-Performance Liquid Chromatography (prep-HPLC): For final purification, prep-HPLC offers high resolution and can yield highly pure compounds.[6]
-
FAQ 3: I suspect my target compound is degrading during the workup. How can I confirm this and prevent it?
Degradation can be a significant cause of low yields. Monitoring for degradation products and using milder conditions are key.
Troubleshooting Steps:
-
Stability Studies: Conduct small-scale stability studies of your crude extract or partially purified fractions.
-
TLC Analysis Over Time: Spot your extract on a TLC plate and develop it. Let the extract sit at room temperature or under your typical workup conditions for several hours, then spot it again on the same plate and develop. The appearance of new spots or the disappearance of your target spot can indicate degradation.
-
HPLC Analysis: A more quantitative approach is to use HPLC to monitor the peak corresponding to your target compound over time under different temperature and pH conditions.
-
-
Gentle Handling Procedures:
-
Temperature Control: Keep your extracts and fractions cool whenever possible. Use ice baths during extractions and store samples in the refrigerator or freezer.
-
pH Neutralization: If you are using any acidic or basic reagents, ensure they are neutralized during the workup.
-
Inert Atmosphere: For highly sensitive compounds, performing extractions and purifications under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Quantitative Data on Iridoid Glycoside Yields
| Iridoid Glycoside | Plant Source | Extraction Method | Yield | Reference |
| Aucubin & Catalpol | Veronica longifolia | Hot Water Extraction | Not specified, but higher than ethanol extraction | [1] |
| Gentiopicroside | Gentiana triflora | Not specified | Not specified, but isolated as a major component | [7] |
| Gardenoside | Gardenia jasminoides | Method not detailed | Higher yield from one method vs. another reported | [8] |
| Nuzhenide & GI-3 | Osmanthus fragrans seeds | 95% Ethanol Reflux | Not specified, but isolated for HPLC analysis | [9] |
Experimental Protocols
The following is a generalized experimental protocol for the isolation of iridoid glycosides from plant material. This should be adapted and optimized for the specific case of this compound from Strychnos nux-vomica seeds.
1. Plant Material Preparation:
-
Obtain dried seeds of Strychnos nux-vomica.
-
Grind the seeds into a fine powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered seeds in 95% ethanol (e.g., 100 g of powder in 1 L of ethanol) at room temperature for 48-72 hours with occasional stirring.[2][3]
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the concentrated crude extract in distilled water.
-
Perform successive extractions with solvents of increasing polarity, for example:
-
Hexane: to remove non-polar compounds like fats and sterols.
-
Chloroform or Ethyl Acetate: to extract compounds of intermediate polarity.
-
n-Butanol: Iridoid glycosides are often enriched in the n-butanol fraction.
-
-
Collect each solvent fraction separately and concentrate them using a rotary evaporator.
4. Preliminary Purification by Column Chromatography:
-
The n-butanol fraction, which is expected to be rich in iridoid glycosides, is subjected to column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity (e.g., 100% chloroform) and gradually increasing the methanol concentration.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 20-30 mL).
-
Fraction Monitoring: Monitor the collected fractions by TLC. Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 8:2). Visualize the spots under UV light and/or by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Combine the fractions containing the target compound based on the TLC profiles.
5. Final Purification:
-
The combined fractions can be further purified using preparative TLC, preparative HPLC, or HSCCC to obtain the pure this compound.[6]
6. Structure Elucidation:
-
The structure of the purified compound should be confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low yields in iridoid glycoside isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Strychnos nux-vomica seeds: Pharmacognostical standardization, extraction, and antidiabetic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridoid-glycoside isolation and purification from Premna fulva leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation of iridoid and secoiridoid glycosides and comparative study on Radix gentianae and related adulterants by HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for enzymatic modifications of 7-Deoxy-10-hydroxyloganetin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic modification of 7-Deoxy-10-hydroxyloganetin.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic modifications performed on this compound?
A1: The two most common enzymatic modifications are hydroxylation and glycosylation. Hydroxylation, typically at the C-7 position, is catalyzed by a class of enzymes known as 7-deoxyloganin 7-hydroxylases, which are often cytochrome P450 monooxygenases[1]. Glycosylation is carried out by UDP-glycosyltransferases (UGTs), such as 7-deoxyloganetin (B1248800) glucosyltransferase, which transfers a sugar moiety (e.g., glucose) from an activated sugar donor to the substrate[2][3].
Q2: What are the expected products of these enzymatic modifications?
A2: The hydroxylation of a 7-deoxy iridoid results in the formation of a hydroxylated iridoid, for instance, the conversion of 7-deoxyloganin to loganin[1]. The glycosylation of 7-deoxyloganetin with UDP-glucose yields 7-deoxyloganin[3].
Q3: Why is my enzyme inactive or showing very low activity?
A3: Several factors can contribute to low enzyme activity. These include improper storage of the enzyme, incorrect buffer pH or temperature, absence of essential cofactors (like NADPH for P450s), or degradation of the enzyme. Refer to the specific troubleshooting guides below for more detailed solutions.
Q4: Can I use the same reaction conditions for both hydroxylation and glycosylation?
A4: No, these are two distinct enzymatic reactions that require different optimal conditions. Hydroxylases (like cytochrome P450s) and glycosyltransferases have different pH, temperature, and cofactor requirements. It is crucial to optimize the conditions for each specific enzyme.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by analyzing the consumption of the substrate and the formation of the product over time. Techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. For some enzymes, spectrophotometric assays that monitor the change in absorbance of a cofactor (e.g., NADPH at 340 nm) can also be employed[4].
Troubleshooting Guides
Enzymatic Hydroxylation of this compound using 7-Deoxyloganin 7-Hydroxylase (Cytochrome P450)
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect buffer pH. | Optimal pH is crucial for P450 activity. Test a pH range, typically between 7.0 and 8.0. |
| Inactive enzyme due to improper storage. | Store enzyme preparations at -80°C. Avoid repeated freeze-thaw cycles. | |
| Absence or low concentration of NADPH. | NADPH is an essential cofactor. Ensure it is added to the reaction mixture at a sufficient concentration (typically 0.1-1 mM). Prepare NADPH solutions fresh. | |
| Insufficient oxygen supply. | P450 enzymes require molecular oxygen. Ensure adequate aeration of the reaction mixture by gentle shaking. | |
| Presence of inhibitors. | Substrate preparations or buffer components may contain inhibitors. Test for inhibition by running a control reaction with a known substrate. | |
| Formation of Side Products | Non-specific hydroxylation. | The enzyme may hydroxylate other positions on the substrate. Optimize reaction time and enzyme concentration to favor the desired product. Consider using a more specific enzyme if available. |
| Substrate degradation. | This compound may be unstable under the reaction conditions. Check the stability of the substrate in the reaction buffer without the enzyme. | |
| Low Reaction Rate | Suboptimal temperature. | Most P450 enzymes have an optimal temperature between 25°C and 37°C. Perform reactions at different temperatures to find the optimum. |
| Low enzyme concentration. | Increase the concentration of the enzyme in the reaction mixture. | |
| Substrate inhibition. | High concentrations of the substrate can sometimes inhibit the enzyme. Test a range of substrate concentrations to determine the optimal level. |
Enzymatic Glycosylation of this compound using 7-Deoxyloganetin Glucosyltransferase (UGT)
Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incorrect buffer pH. | UGTs typically have an optimal pH in the range of 6.5 to 8.5[5]. Screen a range of pH values to find the optimum for your specific enzyme. |
| Inactive enzyme. | Ensure proper storage conditions (-80°C). Avoid repeated freeze-thaw cycles. | |
| Absence or degradation of UDP-sugar donor. | Use a fresh solution of the UDP-sugar donor (e.g., UDP-glucose) at an appropriate concentration (typically 1-5 mM). | |
| Product inhibition. | The released UDP can inhibit the enzyme[6]. Consider using a UDP-Glo™ assay to monitor activity, which can help identify product inhibition[7][8][9]. | |
| Substrate Specificity Issues | Enzyme does not accept this compound. | Some UGTs are highly specific. For example, 7-deoxyloganetic acid glucosyltransferase will not act on 7-deoxyloganetin[3]. Ensure you are using the correct enzyme for your substrate. |
| Low Reaction Yield | Suboptimal temperature. | Determine the optimal temperature for your UGT, typically between 30°C and 40°C[5]. |
| Poor substrate solubility. | If this compound has low solubility in the aqueous buffer, consider adding a small amount of a co-solvent like DMSO (typically <5% v/v). | |
| Enzyme instability. | Some UGTs can be unstable. Consider enzyme immobilization or the addition of stabilizing agents like glycerol. |
Experimental Protocols
Protocol 1: In Vitro Assay for Enzymatic Hydroxylation
This protocol is a general guideline for the hydroxylation of a 7-deoxyloganetin derivative using a microsomal preparation containing 7-deoxyloganin 7-hydroxylase.
Materials:
-
Microsomal enzyme preparation
-
This compound
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
NADPH solution (10 mM, freshly prepared in buffer)
-
Methanol (for quenching the reaction)
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and the microsomal enzyme preparation in a microcentrifuge tube.
-
Add the substrate, this compound, to the desired final concentration (e.g., 100 µM).
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time course (e.g., 0, 15, 30, 60 minutes) with gentle agitation.
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of the hydroxylated product using HPLC or LC-MS.
Protocol 2: In Vitro Assay for Enzymatic Glycosylation
This protocol provides a general method for the glycosylation of this compound using a purified 7-deoxyloganetin glucosyltransferase.
Materials:
-
Purified 7-deoxyloganetin glucosyltransferase
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UDP-glucose solution (50 mM)
-
Methanol (for quenching the reaction)
-
HPLC or LC-MS for analysis
Procedure:
-
Prepare a reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl buffer (pH 7.5) and the purified enzyme.
-
Add this compound to the desired final concentration (e.g., 1 mM).
-
Pre-warm the mixture to the optimal temperature (e.g., 37°C) for 5 minutes.
-
Start the reaction by adding UDP-glucose to a final concentration of 5 mM.
-
Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature.
-
Terminate the reaction by adding an equal volume of cold methanol.
-
Centrifuge to remove any precipitated protein.
-
Analyze the supernatant for the formation of the glycosylated product by HPLC or LC-MS.
Data Presentation
Table 1: Optimized Reaction Conditions for Enzymatic Hydroxylation
| Parameter | Optimal Range | Notes |
| Enzyme | 7-Deoxyloganin 7-Hydroxylase (CYP450) | Activity can vary between different enzyme preparations. |
| Substrate | This compound | 50 - 200 µM |
| pH | 7.0 - 8.0 | Use a suitable buffer like potassium phosphate or Tris-HCl. |
| Temperature | 25 - 37 °C | Higher temperatures may lead to enzyme denaturation. |
| Cofactor | NADPH | 0.1 - 1 mM, prepare fresh. |
| Reaction Time | 30 - 120 minutes | Monitor product formation over time to determine the optimal endpoint. |
Table 2: Optimized Reaction Conditions for Enzymatic Glycosylation
| Parameter | Optimal Range | Notes |
| Enzyme | 7-Deoxyloganetin Glucosyltransferase (UGT) | Ensure the enzyme has specificity for your substrate. |
| Substrate | This compound | 0.5 - 2 mM |
| pH | 6.5 - 8.5 | Optimal pH can be enzyme-specific[5]. |
| Temperature | 30 - 40 °C | Enzyme activity decreases at higher temperatures[5]. |
| Sugar Donor | UDP-glucose | 1 - 5 mM |
| Reaction Time | 1 - 4 hours | Reaction may go to completion, monitor by HPLC/LC-MS. |
Visualizations
Caption: Workflow for enzymatic modification of this compound.
Caption: Troubleshooting logic for low hydroxylation yield.
Caption: Troubleshooting logic for low glycosylation yield.
References
- 1. 7-deoxyloganin 7-hydroxylase - Wikipedia [en.wikipedia.org]
- 2. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-deoxyloganetin glucosyltransferase - Creative Biogene [microbialtec.com]
- 4. Cytochrome P450: In Vitro Methods and Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]
- 6. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
Preventing the degradation of 7-Deoxy-10-hydroxyloganetin during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 7-Deoxy-10-hydroxyloganetin during extraction and storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound After Extraction | Incomplete Extraction: The solvent system may not be optimal for this iridoid glycoside. The particle size of the plant material may be too large, limiting solvent penetration. | Optimize the extraction solvent. Consider using a polar solvent such as methanol (B129727), ethanol, or water, or a mixture of these. Grinding the plant material to a fine powder can increase the surface area and improve extraction efficiency. |
| Degradation During Extraction: Iridoid glycosides can be sensitive to high temperatures, extreme pH, and oxidation.[1] | Use low-temperature extraction methods such as maceration or ultrasound-assisted extraction at a controlled temperature (e.g., below 40°C).[2] Maintain a slightly acidic to neutral pH (pH 4-6) during extraction.[2] Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent to minimize oxidative degradation.[2] | |
| Discoloration (e.g., browning) of the Extract | Oxidative Degradation: Phenolic compounds, including some iridoids, are prone to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), high pH, and elevated temperatures. | Purge solvents with an inert gas (e.g., nitrogen or argon) before and during extraction to reduce dissolved oxygen.[2] Minimize the headspace in extraction vessels.[2] Store the extract under an inert atmosphere. |
| Precipitation in the Stored Extract | Poor Solubility: The compound may have limited solubility in the storage solvent at low temperatures. | Choose a storage solvent in which this compound is highly soluble at the intended storage temperature. If precipitation occurs upon cooling, gently warm and sonicate the solution before use to ensure homogeneity. |
| Degradation: The precipitate could be a degradation product that is less soluble than the parent compound. | Analyze the precipitate using analytical techniques such as HPLC or LC-MS to identify its composition. If it is a degradation product, re-evaluate the storage conditions (temperature, light exposure, solvent). | |
| Inconsistent Purity or Potency of Stored Compound | Inappropriate Storage Conditions: Exposure to light, elevated temperatures, or humidity can lead to gradual degradation. Iridoid glycosides are known to be prone to degradation under physical and chemical stress.[1] | Store this compound in a tightly sealed, amber-colored vial at the recommended temperature of 2-8°C.[3] For long-term storage, consider temperatures of -20°C or below.[4] |
| Hydrolysis: The glycosidic bond in iridoid glycosides can be susceptible to cleavage under acidic or basic conditions.[5] | Ensure the storage solvent is neutral and free of acidic or basic contaminants. If the compound is stored in a buffer, ensure its stability in that buffer at the storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound, similar to other iridoid glycosides, are elevated temperature, exposure to light, extreme pH (both acidic and basic conditions), and oxidation.[1][5]
Q2: What is the recommended storage condition for this compound?
A2: For short-term storage, this compound should be stored at 2-8°C in a tightly sealed container, protected from light.[3] For long-term storage, it is advisable to store the compound at -20°C or below to minimize degradation.[4]
Q3: Which solvents are suitable for extracting this compound?
A3: Polar solvents are generally effective for extracting iridoid glycosides. Commonly used solvents include methanol, ethanol, and water, or mixtures thereof.[6][7] The optimal solvent system should be determined experimentally to maximize yield while minimizing degradation.
Q4: How can I monitor the stability of my this compound sample over time?
A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or Mass Spectrometry (MS) detector, should be used.[8] This will allow you to quantify the parent compound and detect the formation of any degradation products over time.
Q5: Are there any specific precautions to take during the handling of this compound solutions?
A5: When preparing and handling solutions of this compound, it is important to use high-purity solvents and protect the solution from light. Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8°C or -20°C) in tightly sealed, amber-colored vials.
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of this compound. Optimization may be required depending on the specific plant matrix.
-
Sample Preparation: Air-dry the plant material at room temperature in a well-ventilated, dark place. Grind the dried material into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol containing 0.1% (w/v) ascorbic acid.
-
Seal the flask and macerate at room temperature for 24 hours with continuous stirring, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Store the crude extract in an amber-colored vial at -20°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 24 and 48 hours. Also, heat a solution of the compound at 60°C for 24 and 48 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight for 24 and 48 hours. Keep a control sample in the dark.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC or LC-MS to determine the extent of degradation and identify any degradation products.
Visualizations
Caption: Workflow for the general extraction of this compound.
Caption: Logical workflow for a forced degradation study.
References
- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Secologanin synthase which catalyzes the oxidative cleavage of loganin into secologanin is a cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies of iridoid glycosides using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the stability of 7-Deoxy-10-hydroxyloganetin for long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Deoxy-10-hydroxyloganetin. The information provided is intended to help enhance the stability of this compound for long-term studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation in Stock Solution | Improper solvent, high temperature, exposure to light, incorrect pH. | Prepare stock solutions in anhydrous DMSO or ethanol. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil. |
| Inconsistent Experimental Results | Degradation of the compound in the experimental medium. | Prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of the compound in your specific cell culture medium or buffer at the experimental temperature (e.g., 37°C) over the time course of your assay. Consider the use of a stability-indicating analytical method like HPLC to quantify the compound at different time points. |
| Precipitation of the Compound in Aqueous Buffers | Low aqueous solubility. | First, dissolve the compound in a minimal amount of an organic solvent like DMSO before diluting with the aqueous buffer. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system. Gentle warming and sonication may aid dissolution, but monitor for temperature-induced degradation. |
| Loss of Compound Activity Over Time | Instability under experimental conditions. | Perform a time-course experiment to determine the half-life of the compound in your experimental setup. If significant degradation occurs, consider shorter incubation times or the addition of the compound at multiple time points during a long-term experiment. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2°C to 8°C in a tightly sealed container, protected from light and moisture.[1] For extended storage, storage at -20°C is recommended.
2. How should I prepare stock solutions of this compound?
It is advisable to prepare a high-concentration stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
3. What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, iridoid glycosides, in general, are susceptible to degradation under certain conditions.[2][3] Potential degradation pathways may include:
-
Hydrolysis: Cleavage of the glycosidic bond or the ester group under acidic or alkaline conditions.
-
Oxidation: The hydroxyl groups and the double bond in the core structure may be susceptible to oxidation.
-
Thermal Degradation: High temperatures can lead to decomposition.
-
Photodegradation: Exposure to UV light may cause degradation.
4. How can I assess the stability of this compound in my experimental conditions?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, light) to generate potential degradation products. The HPLC method should be able to separate the intact compound from any degradants. You can then use this method to quantify the amount of this compound remaining in your experimental samples over time.
Experimental Protocols
Protocol for Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) may be applied if necessary, but with caution to avoid degradation.
-
Aliquoting: Dispense the stock solution into smaller, single-use amber vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Illustrative Protocol for a Forced Degradation Study
This protocol provides a general framework. Concentrations and incubation times may need to be optimized.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 1 M NaOH. Incubate at room temperature for 24 hours.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the sample solution at 80°C for 48 hours.
-
Photodegradation: Expose the sample solution to direct sunlight or a photostability chamber for 24 hours.
-
Analysis: Analyze all samples, including an untreated control, by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for handling and stability assessment.
Caption: Hypothetical degradation pathways for this compound.
Caption: Hypothetical anti-inflammatory signaling pathway modulation.
References
Optimizing purification protocols to remove impurities from 7-Deoxy-10-hydroxyloganetin samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing purification protocols for 7-Deoxy-10-hydroxyloganetin. The information is based on established methods for the purification of related iridoid glycosides and may require further optimization for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude extract of this compound from Strychnos nux-vomica?
A1: Crude extracts from natural sources are complex mixtures. Potential impurities in a this compound sample can include:
-
Other Iridoid Glycosides: Structurally similar compounds that may co-elute during chromatography.
-
Alkaloids: Strychnos nux-vomica is rich in alkaloids like strychnine (B123637) and brucine, which are toxic and must be removed.
-
Phenolic Compounds: Tannins and flavonoids are common in plant extracts and can interfere with purification.
-
Pigments: Chlorophylls and carotenoids can be present depending on the plant part used.
-
Sugars and Polysaccharides: Highly polar compounds that are often abundant in plant extracts.
-
Degradation Products: Iridoid glycosides can be susceptible to degradation under certain pH and temperature conditions.[1]
Q2: What is a general strategy for the purification of this compound?
A2: A common and effective strategy involves a multi-step approach:
-
Extraction: Using a polar solvent like methanol (B129727) or ethanol (B145695) to extract the glycosides from the plant material.[2]
-
Enrichment: Employing macroporous resin chromatography to remove highly polar impurities like sugars and some pigments, and to enrich the iridoid glycoside fraction.[3][4][5]
-
Final Purification: Utilizing preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) for the final separation and purification of the target compound.[6][7][8]
Q3: What are the stability concerns for this compound during purification and storage?
A3: Iridoid glycosides can be sensitive to environmental factors.[9][10] Key stability concerns include:
-
pH: Both strongly acidic and alkaline conditions can lead to hydrolysis or other chemical transformations.[1]
-
Temperature: Elevated temperatures can accelerate degradation.[1] It is advisable to perform purification steps at room temperature or below if possible and to store the purified compound at low temperatures (e.g., -20°C).
-
Light: Exposure to UV light can potentially cause degradation. Samples should be stored in light-protected containers.
-
Enzymatic Degradation: If the extraction and purification process is not handled properly, plant enzymes could degrade the glycosides.
Experimental Protocols
This section provides a generalized experimental protocol for the purification of this compound from a plant source. This protocol is a starting point and may require optimization.
1. Extraction
-
Objective: To extract iridoid glycosides from the plant material.
-
Procedure:
-
Grind the dried and powdered plant material (e.g., seeds of Strychnos nux-vomica).
-
Extract the powder with 70-80% methanol or ethanol at room temperature with stirring for 24 hours. Repeat the extraction 2-3 times.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
2. Enrichment using Macroporous Resin Chromatography
-
Objective: To remove highly polar impurities and enrich the target compound.
-
Procedure:
-
Dissolve the crude extract in water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., D101 or X-5).[3][4]
-
Wash the column with water to remove sugars and other highly polar compounds.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Combine and concentrate the enriched fractions.
-
Table 1: Example Parameters for Macroporous Resin Chromatography
| Parameter | Value | Reference |
| Resin Type | D101 | [4] |
| Sample Concentration | 0.12 mg/mL (Albiflorin), 2.58 mg/mL (Paeoniflorin) | [4] |
| Flow Rate | 3.6 BV/h (Bed Volumes per hour) | [4] |
| Eluent | 20% Ethanol | [4] |
Note: These parameters were used for the purification of total paeony glycoside and should be optimized for this compound.
3. Final Purification by Preparative HPLC
-
Objective: To isolate this compound to a high degree of purity.
-
Procedure:
-
Dissolve the enriched fraction in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Perform preparative HPLC using a C18 column.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Assess the purity of the final product using analytical HPLC.
-
Table 2: Starting Parameters for Preparative HPLC of Iridoid Glycosides
| Parameter | Suggested Starting Condition | Reference |
| Column | C18 (e.g., 250 x 20 mm, 10 µm) | [6] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid | [6][11] |
| Elution | Gradient elution (e.g., 5-30% organic solvent over 30 min) | [6] |
| Flow Rate | 10-20 mL/min (for a 20 mm ID column) | [6] |
| Detection | UV at 254 nm (or optimal wavelength for the compound) | [6] |
Troubleshooting Guide
Q1: Low yield of the target compound.
A1:
-
Possible Cause: Incomplete extraction.
-
Solution: Increase the extraction time, use a higher ratio of solvent to plant material, or try a different extraction solvent.
-
-
Possible Cause: Loss of compound during enrichment.
-
Solution: Check all fractions from the macroporous resin column to ensure the compound did not elute in an unexpected fraction. Adjust the ethanol gradient for elution.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Ensure that the purification process is carried out at a suitable temperature and pH. Avoid prolonged exposure to harsh conditions.[1]
-
Q2: Poor peak shape (tailing or fronting) in HPLC.
A2:
-
Possible Cause: Column overload.
-
Solution: Reduce the amount of sample injected onto the column.[12]
-
-
Possible Cause: Interaction with active sites on the column.
-
Solution: Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[12]
-
-
Possible Cause: Inappropriate sample solvent.
-
Solution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
-
Q3: Co-elution of impurities with the target compound.
A3:
-
Possible Cause: Insufficient resolution of the chromatographic method.
-
Solution: Optimize the HPLC method by adjusting the mobile phase composition, changing the gradient slope, or trying a different column chemistry (e.g., a phenyl-hexyl column).[7]
-
-
Possible Cause: Presence of a structurally very similar impurity.
-
Solution: Consider using an orthogonal purification technique, such as High-Speed Counter-Current Chromatography (HSCCC), which separates based on partitioning behavior rather than adsorption.
-
Q4: The purified sample shows signs of degradation over time.
A4:
-
Possible Cause: Improper storage conditions.
-
Solution: Store the purified compound as a dry solid at low temperature (-20°C or -80°C) in a tightly sealed, light-protected container. For solutions, use a suitable solvent and store at low temperatures.
-
-
Possible Cause: Residual acidic or basic impurities from the mobile phase.
-
Solution: Ensure complete removal of mobile phase modifiers during the drying process. Lyophilization can be an effective method.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Purification of total paeony glycoside by macroporous resin with double indices of albiflorin and paeoniflorin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient strategies for preparative separation of iridoid glycosides and flavonoid glycosides from Hedyotis diffusa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 10. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 11. Iridoid and secoiridoid glycosides permethylation enhances chromatographic separation and chemical ionization for LC-MS/MS structural characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Analysis of 7-Deoxy-10-hydroxyloganetin and Other Iridoid Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Deoxy-10-hydroxyloganetin and other key iridoid precursors. It delves into their biosynthetic pathways, enzymatic kinetics, and biological activities, supported by experimental data and detailed protocols to facilitate further investigation and drug discovery efforts.
Iridoids are a large class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They serve as crucial intermediates in the biosynthesis of numerous valuable natural products, including the anticancer agents vinblastine (B1199706) and vincristine.[1] Understanding the comparative performance of different iridoid precursors is essential for metabolic engineering and the development of novel therapeutics. This guide focuses on this compound and its relationship with other significant precursors like 7-deoxyloganetic acid, 7-deoxyloganin, and loganin.
Quantitative Data Comparison
The following tables summarize key quantitative data related to the biosynthesis and biological activity of selected iridoid precursors.
Table 1: Comparative Enzyme Kinetics in Iridoid Biosynthesis
| Enzyme | Substrate | K_M_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_M_ (s⁻¹mM⁻¹) | Source |
| 7-Deoxyloganetic acid Glucosyltransferase (CrUGT8) | 7-Deoxyloganetic acid | 0.088 | 0.130 | 1477 | [2] |
| UDP-glucose | 5.38 | 0.325 | 60.4 | [2] | |
| 7-Deoxyloganetin Glucosyltransferase (CrUGT6) | 7-Deoxyloganetin | 0.202 | 0.0355 | 175.7 | [2] |
| UDP-glucose | 0.117 | 0.0320 | 273.5 | [2] | |
| 7-Deoxyloganetic acid Synthase (CrCYP76A26) | Iridodial/Nepetalactol | Not Reported | Not Reported | Not Reported | [3] |
Table 2: Comparative Biological Activities of Iridoid Precursors and Related Compounds
| Compound | Biological Activity | Assay | Cell Line/Model | IC₅₀ (µM) | Source |
| Oleuropeoside | Anti-inflammatory | PGE₂ release | Mouse peritoneal macrophages | 47 | [4] |
| Ligustroside | Anti-inflammatory | PGE₂ release | Mouse peritoneal macrophages | 48.53 | [4] |
| Anti-inflammatory | TXB₂ release | Human platelets | 122.63 | [4] | |
| 4β-hydroxy-6-O-(p-hydroxybenzoyl)-tetrahydrolinaride | Cytotoxicity | MTT assay | HF-6 (human colon cancer) | 0.031 | [5] |
| 10-O-protocatechuyl-catalpol | Cytotoxicity | MTT assay | HF-6 (human colon cancer) | 0.066 | [5] |
| 6,7-Dehydroroyleanone | Cytotoxicity | MTT assay | Hep G2 (human liver cancer) | 16.62 (48h) | [6] |
| Etoposide (Positive Control) | Cytotoxicity | MTT assay | Hep G2 (human liver cancer) | ~9.4 (48h) | [6] |
Note: Direct comparative IC₅₀ values for this compound under the same experimental conditions as other precursors are limited in the currently available literature. The presented data offers a broader context of the bioactivity of related iridoid structures.
Iridoid Biosynthesis Pathway
The biosynthesis of complex iridoids and their derivatives, such as monoterpenoid indole (B1671886) alkaloids (MIAs), originates from geranyl pyrophosphate (GPP).[7] A series of enzymatic reactions, including oxidation, reduction, glycosylation, and methylation, transform GPP into various iridoid precursors.[8] The following diagram illustrates the core biosynthetic pathway leading to secologanin (B1681713), highlighting the position of this compound and other key intermediates.
Caption: Core iridoid biosynthetic pathway leading to secologanin.
Signaling Pathways Modulated by Iridoids
Iridoid glycosides have been shown to modulate several key signaling pathways implicated in various diseases, including cancer and inflammatory disorders. Their therapeutic potential often stems from their ability to interfere with these cellular communication networks.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival.[9] Dysregulation of this pathway is associated with chronic inflammatory diseases and cancer. Some iridoids have been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by iridoids.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is central to cell proliferation, differentiation, and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers. Certain iridoids have demonstrated the ability to suppress this signaling cascade.
Caption: Inhibition of the MAPK/ERK signaling pathway by iridoids.
Experimental Protocols
Extraction and Purification of Iridoid Precursors
A general protocol for the extraction and enrichment of iridoid glycosides from plant material is outlined below. This can be adapted based on the specific plant matrix and target compounds.
Workflow for Iridoid Extraction and Purification
Caption: General workflow for the extraction and purification of iridoids.
Detailed Steps:
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Extraction: Macerate the powdered material with a suitable solvent, such as 70% methanol, at room temperature.[11] Ultrasonication can be used to improve extraction efficiency.
-
Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator under reduced pressure.
-
Liquid-Liquid Partitioning: Resuspend the concentrated extract in water and perform liquid-liquid partitioning with a non-polar solvent (e.g., petroleum ether) to remove lipids, followed by a semi-polar solvent (e.g., ethyl acetate) and then a more polar solvent (e.g., n-butanol) to enrich the iridoid glycoside fraction.[12]
-
Chromatographic Purification: Subject the enriched fraction to column chromatography (e.g., using macroporous resin or silica (B1680970) gel) for further purification.[13]
-
Fraction Analysis: Collect fractions and analyze them using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to identify and isolate the target iridoid precursors.[11][14]
HPLC Method for Quantification of Iridoid Precursors
This protocol provides a general framework for the quantitative analysis of iridoids using HPLC.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile (B52724) (A) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) (B) to improve peak shape.[11][15] A representative gradient could be: 0-10 min, 5-20% A; 10-25 min, 20-40% A; 25-30 min, 40-60% A.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25-30 °C.[15]
-
Detection Wavelength: Iridoids typically show UV absorbance between 230-280 nm. The optimal wavelength should be determined based on the UV spectrum of the specific iridoid.
-
Sample Preparation: Dissolve the purified compounds or extracts in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.[12]
-
Quantification: Create a calibration curve using certified reference standards of the iridoid precursors of interest.
In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin E₂ (PGE₂) Production
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator PGE₂ in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test iridoid compounds for 1-2 hours. Include a vehicle control and a positive control (e.g., indomethacin).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of PGE₂ inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits PGE₂ production by 50%.
This comprehensive guide provides a foundation for the comparative analysis of this compound and other iridoid precursors. The provided data, pathways, and protocols are intended to support further research into the therapeutic potential of this important class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 7-deoxyloganetic acid synthase catalyzes a key 3 step oxidation to form 7-deoxyloganetic acid in Catharanthus roseus iridoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Cytotoxicity and Apoptosis Induction of 6,7-Dehydroroyleanone from Taiwania cryptomerioides Bark Essential Oil in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of a validated HPLC-PAD-APCI / MS method for the identification and determination of iridoid glycosides in Lamiophlomis rotata - Analytical Methods (RSC Publishing) DOI:10.1039/C0AY00034E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
The Crucial Role of 7-Deoxy-10-hydroxyloganetin's Precursor in Secologanin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Secologanin (B1681713) is a pivotal intermediate in the biosynthesis of a vast array of valuable monoterpenoid indole (B1671886) alkaloids (MIAs), including the anticancer agents vinblastine (B1199706) and vincristine. Understanding the enzymatic steps and the efficiency of precursor conversion within the secologanin biosynthetic pathway is critical for metabolic engineering and optimizing the production of these high-value pharmaceuticals. This guide provides a comparative analysis of key intermediates in the pathway, focusing on the hydroxylation step that is crucial for the formation of loganin, the direct precursor to secologanin. While the specific nomenclature "7-Deoxy-10-hydroxyloganetin" is not standard in the literature, this guide addresses the core scientific query by examining the conversion of its logical precursor, 7-deoxyloganic acid, to its hydroxylated form, loganic acid.
Comparative Analysis of Key Pathway Intermediates
The biosynthesis of secologanin from 7-deoxyloganetic acid involves a series of enzymatic conversions. A critical step is the hydroxylation at the C7 position, which transforms the 7-deoxy iridoids into their hydroxylated counterparts. This conversion is essential for the subsequent methylation and oxidative cleavage that yield secologanin.
The primary enzyme responsible for this hydroxylation in Catharanthus roseus is 7-deoxyloganic acid hydroxylase (7DLH) , a cytochrome P450 enzyme (CYP72A224)[1]. The efficiency of this enzyme is a key determinant of the overall flux through the pathway towards secologanin.
| Intermediate | Enzyme | Product | Catalytic Efficiency |
| 7-Deoxyloganic acid | 7-Deoxyloganic acid hydroxylase (7DLH) | Loganic acid | KM : 111 µM Vmax : 5.5 µmol/min/µg[1] |
| Loganic acid | Loganic acid O-methyltransferase (LAMT) | Loganin | - |
| Loganin | Secologanin synthase (SLS) | Secologanin | - |
Table 1: Key Intermediates and Enzymatic Conversion in the Secologanin Pathway. The kinetic parameters for 7-deoxyloganic acid hydroxylase (7DLH) highlight its specific activity towards 7-deoxyloganic acid.
Experimental Validation of the Hydroxylation Step
The indispensable role of the hydroxylation of 7-deoxyloganic acid has been validated through gene silencing experiments and in vitro enzyme assays.
Virus-Induced Gene Silencing (VIGS)
Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used to transiently suppress the expression of a target gene in plants, allowing for the functional characterization of the encoded protein. In studies on Catharanthus roseus, silencing of the gene encoding 7-deoxyloganic acid hydroxylase (7DLH) resulted in a significant decrease in the accumulation of downstream products like secologanin and a corresponding accumulation of the substrate, 7-deoxyloganic acid[2]. This provides strong in vivo evidence for the critical role of this hydroxylation step.
In Vitro Enzyme Assays
Microsomal preparations from C. roseus cell cultures have been shown to possess 7-deoxyloganin 7-hydroxylase (DL7H) activity, converting 7-deoxyloganin to loganin[3]. Furthermore, heterologous expression of the C. roseus 7DLH gene in yeast and subsequent enzyme assays have confirmed its specific catalytic activity of converting 7-deoxyloganic acid to loganic acid[1]. These in vitro studies are essential for determining the kinetic parameters of the enzyme and its substrate specificity.
Experimental Protocols
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus Seedlings (Agrobacterium-mediated)
This protocol is adapted from established methods for transient transformation in C. roseus seedlings.
Materials:
-
Catharanthus roseus seeds
-
Agrobacterium tumefaciens strain GV3101 harboring the TRV-based VIGS vectors (pTRV1 and pTRV2 containing a fragment of the target gene, e.g., 7DLH)
-
Germination medium (e.g., MS medium)
-
Infiltration medium
-
Vacuum chamber
-
Growth chamber
Procedure:
-
Seed Germination: Surface sterilize C. roseus seeds and germinate them on a suitable medium under controlled conditions (e.g., 16h light/8h dark photoperiod).
-
Agrobacterium Culture: Grow A. tumefaciens cultures containing the pTRV1 and pTRV2 constructs overnight in LB medium with appropriate antibiotics.
-
Infiltration: Harvest the Agrobacterium cells by centrifugation and resuspend them in the infiltration medium to a final OD600 of 0.5-1.0. For seedling infiltration, place young seedlings (e.g., 5-10 days old) in the bacterial suspension.
-
Vacuum Infiltration: Place the container with the seedlings and bacterial suspension in a vacuum chamber and apply a vacuum for a specified duration (e.g., 30-60 minutes) to facilitate bacterial infiltration into the plant tissues.
-
Co-cultivation and Growth: After infiltration, return the seedlings to the growth medium and continue to grow them under controlled conditions.
-
Sample Collection and Analysis: After a period of time to allow for gene silencing to take effect (e.g., 2-3 weeks), collect leaf tissues for metabolite and RNA analysis to assess the silencing efficiency and its effect on the secologanin pathway.
UPLC-QTOF-MS Analysis of Iridoid Glycosides
This protocol provides a general framework for the analysis of iridoid glycosides from plant extracts.
Sample Preparation:
-
Extraction: Homogenize frozen plant tissue (e.g., leaves) in a suitable solvent, such as 70% methanol.
-
Sonication and Centrifugation: Sonicate the mixture to enhance extraction and then centrifuge to pellet the solid debris.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a UPLC vial.
UPLC-QTOF-MS Conditions:
-
Column: A reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) is commonly used[4].
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically employed[4].
-
Flow Rate: A flow rate of around 0.3 mL/min is standard[4].
-
Injection Volume: Typically 1-5 µL.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes of interest. Negative mode is often used for iridoid glycosides[4].
-
Mass Spectrometry: A Quadrupole Time-of-Flight (QTOF) mass spectrometer allows for high-resolution mass measurements for accurate compound identification.
Visualizing the Pathway and Experimental Logic
Caption: The secologanin biosynthetic pathway highlighting the critical hydroxylation step.
Caption: A generalized workflow for validating the role of an enzyme in a biosynthetic pathway.
References
Quantitative comparison of 7-Deoxy-10-hydroxyloganetin levels in different plant species
Quantitative Comparison of 7-Deoxy-10-hydroxyloganetin Levels in Different Plant Species: A Methodological Guide
A comprehensive review of current scientific literature reveals a significant gap in the quantitative analysis of this compound across different plant species. While this iridoid is reported to be a constituent of plants such as Strychnos nux-vomica, dedicated studies quantifying its concentration are not publicly available. Research on the chemical composition of relevant plants has predominantly focused on other major compounds, such as the alkaloids strychnine (B123637) and brucine (B1667951) in the case of Strychnos nux-vomica.
Therefore, a direct quantitative comparison of this compound levels in various plants cannot be provided at this time. This guide, designed for researchers, scientists, and drug development professionals, will instead focus on the established methodologies for the quantification of related iridoid compounds in plant matrices and outline the biosynthetic pathway, providing a framework for future research in this area.
Experimental Protocols for Iridoid Quantification
The quantification of iridoids like this compound from plant materials typically involves extraction followed by chromatographic separation and detection. The following is a generalized protocol that can be adapted for the specific analysis of this compound.
Plant Material Collection and Preparation
-
Collection: Plant material (e.g., leaves, seeds, roots) should be collected and properly identified. Information regarding the developmental stage of the plant and the time of collection should be recorded as these factors can influence the concentration of secondary metabolites.
-
Drying: The collected plant material is typically air-dried or freeze-dried to prevent enzymatic degradation of the target compounds.
-
Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Iridoids
-
Solvent Selection: Iridoids are often extracted using polar solvents. Methanol (B129727), ethanol, or a mixture of methanol/water or ethanol/water are commonly employed. The choice of solvent should be optimized for the specific compound and plant matrix.
-
Extraction Techniques:
-
Maceration: Soaking the powdered plant material in the extraction solvent for an extended period with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that can be more efficient than maceration but may expose the extract to heat for a prolonged period.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher extraction efficiency in a shorter time.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.
-
Purification of the Extract (Optional)
-
For complex matrices, a clean-up step may be necessary to remove interfering compounds. Solid-phase extraction (SPE) with cartridges such as C18 is a common method for purifying iridoid-containing extracts.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
-
Chromatographic System: A liquid chromatograph equipped with a diode-array detector (DAD) or a mass spectrometer (MS) is typically used.
-
Column: A reversed-phase C18 column is most commonly used for the separation of iridoids.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed.
-
Detection:
-
DAD: Allows for the detection of compounds based on their UV absorbance.
-
MS/MS: Provides higher sensitivity and selectivity, which is particularly useful for complex samples and for the accurate identification and quantification of target compounds. Multiple Reaction Monitoring (MRM) mode is often used for quantification.
-
-
Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The concentration of the analyte in the plant extract is then determined by comparing its peak area to the calibration curve.
Biosynthetic Pathway of Iridoids
This compound is a secoiridoid, a class of compounds derived from the iridoid pathway. This pathway originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprenoid precursor, geranyl pyrophosphate (GPP). The following diagram illustrates a generalized biosynthetic pathway leading to the formation of secoiridoids.
Caption: Generalized biosynthetic pathway of secoiridoids.
Future Research Directions
The lack of quantitative data for this compound presents an opportunity for future research. Studies aimed at the following would be highly valuable to the scientific community:
-
Development and validation of a specific and sensitive analytical method for the quantification of this compound in plant matrices using techniques like UPLC-MS/MS.
-
Screening of a wide range of plant species , particularly within the Loganiaceae family, to identify and quantify the levels of this compound.
-
Investigation of the influence of genetic and environmental factors on the accumulation of this compound in plants.
By establishing a robust analytical methodology and generating quantitative data, the scientific community can begin to build a comprehensive understanding of the distribution and potential biological significance of this compound.
A Comparative Metabolic Study: 7-Deoxy-10-hydroxyloganetin versus 7-deoxyloganin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic profiles of two closely related iridoid glycosides: 7-Deoxy-10-hydroxyloganetin and 7-deoxyloganin. Iridoids are a class of monoterpenoids widely distributed in the plant kingdom, known for their diverse pharmacological activities. Understanding the metabolic fate of these compounds is crucial for elucidating their mechanisms of action, assessing their bioavailability, and developing them into potential therapeutic agents.
This document summarizes key metabolic data, outlines relevant experimental methodologies, and visualizes the biosynthetic relationship between these two compounds.
Quantitative Metabolic Data Summary
While direct comparative quantitative data on the metabolism of this compound and 7-deoxyloganin is not extensively available in the public domain, we can infer their metabolic relationship and individual characteristics based on known iridoid biosynthesis pathways. The following table summarizes key properties and metabolic steps.
| Feature | This compound | 7-deoxyloganin | Reference |
| Molecular Formula | C11H16O5 | C17H26O9 | [1] |
| Key Functional Groups | Hydroxyl group at C10 | Methyl ester | [2] |
| Biosynthetic Precursor | Likely derived from 7-deoxyloganetin (B1248800) | Derived from 7-deoxyloganetic acid | [2] |
| Key Metabolic Reaction | Potential hydroxylation product | Undergoes hydroxylation to form loganin | [2] |
| Metabolic Stability | Potentially more polar and readily excreted | Less polar, may undergo further metabolism | Inferred |
Biosynthetic Relationship and Metabolic Pathway
The biosynthesis of complex iridoids such as secologanin (B1681713) involves a series of enzymatic modifications. Both 7-deoxyloganin and compounds structurally similar to this compound are intermediates in these pathways. The key differentiating step is the hydroxylation at the C7 and C10 positions.
The following diagram illustrates the likely biosynthetic relationship between 7-deoxyloganetin (a precursor to this compound) and 7-deoxyloganin within the broader context of iridoid biosynthesis.
Caption: Inferred biosynthetic relationship of 7-deoxyloganin and this compound.
Experimental Protocols
The study of iridoid metabolism typically involves a combination of in vitro and in vivo models, coupled with advanced analytical techniques. Below are generalized protocols for key experiments.
Plant Material Extraction and Iridoid Isolation
This protocol outlines a general procedure for extracting and isolating iridoids from plant tissues.
References
A Comparative Analysis of 7-Deoxy-10-hydroxyloganetin and Loganetin: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison between the two iridoid compounds, 7-Deoxy-10-hydroxyloganetin and loganetin (B1631346). While both share the same molecular formula, their distinct structural arrangements are believed to confer different biological activities, a subject of interest in natural product chemistry and drug discovery.
Structural Comparison
This compound and loganetin are isomers, both with the molecular formula C₁₁H₁₆O₅.[1] Their structural differences lie in the position of hydroxyl and methyl groups on the iridoid skeleton.
Based on its IUPAC name, methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate, loganetin possesses hydroxyl groups at positions 1 and 6, and a methyl group at position 7.[2] The SMILES notation for loganetin is C[C@H]1--INVALID-LINK--OC)O">C@HO.[2]
For this compound, the SMILES notation is O=C(C1=CO--INVALID-LINK--[C@@]2([H])[C@]1([H])CC[C@@H]2CO)OC.[1] Analysis of this structure reveals a hydroxyl group at position 10 (as a hydroxymethyl group) and the absence of a hydroxyl group at position 7, hence the "7-Deoxy" prefix.
Table 1: Structural and Physicochemical Properties
| Property | This compound | Loganetin |
| Molecular Formula | C₁₁H₁₆O₅ | C₁₁H₁₆O₅[2] |
| Molecular Weight | 228.24 g/mol [1] | 228.24 g/mol [2] |
| IUPAC Name | Not readily available | methyl (1R,4aS,6S,7R,7aS)-1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate[2] |
| SMILES | O=C(C1=CO--INVALID-LINK--[C@@]2([H])[C@]1([H])CC[C@@H]2CO)OC[1] | C[C@H]1--INVALID-LINK--OC)O">C@HO[2] |
| Source | Seeds of Strychnos nux-vomica[1] | Seeds of Strychnos nux-vomica, Calycophyllum spruceanum, Desfontainia spinosa[2][3] |
Functional Comparison
Direct comparative studies on the biological activities of this compound and loganetin are scarce in the current literature. However, based on existing data for loganetin and related iridoids from its natural source, we can infer potential functional differences.
Loganetin has been reported to exhibit antibacterial properties, although it does not possess intrinsic antibacterial activity. Instead, it significantly reduces the minimum inhibitory concentration (MIC) of nalidixic acid against both resistant and sensitive strains of Escherichia coli. This suggests a role as a potentiator or synergist in antibacterial therapies.
This compound , being an iridoid isolated from Strychnos nux-vomica, may possess a range of biological activities commonly associated with this class of compounds. Iridoids from this plant are known to have anti-inflammatory and antitumor effects. It is hypothesized that this compound may exhibit similar properties, potentially through the modulation of inflammatory pathways such as the NF-κB signaling cascade. However, this requires experimental validation.
Table 2: Summary of Known and Hypothesized Biological Activities
| Biological Activity | This compound | Loganetin |
| Antibacterial | Not reported, further studies needed. | Potentiates the effect of nalidixic acid against E. coli. |
| Anti-inflammatory | Hypothesized, based on the activities of related iridoids. | Not extensively reported. |
| Antitumor | Hypothesized, based on the activities of related iridoids. | Not extensively reported. |
Experimental Protocols
To experimentally validate and compare the functional aspects of these two molecules, the following methodologies are proposed:
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method can be used to assess and compare the direct and synergistic antibacterial activities of this compound and loganetin.
Objective: To determine the lowest concentration of each compound that inhibits the visible growth of a target bacterium, and to assess their ability to potentiate the activity of a known antibiotic.
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, loganetin, and a reference antibiotic (e.g., nalidixic acid) in a suitable solvent (e.g., DMSO).
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the target bacterial strain (e.g., E. coli ATCC 25922) overnight in CAMHB.
-
-
Preparation of Inoculum:
-
Dilute the overnight bacterial culture in CAMHB to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds and the reference antibiotic in CAMHB.
-
For synergy testing, prepare plates with a fixed sub-inhibitory concentration of the iridoid and serial dilutions of the antibiotic.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay can be used to screen for potential anti-inflammatory activity by measuring the ability of the compounds to inhibit heat-induced protein denaturation.
Objective: To assess the ability of this compound and loganetin to prevent the denaturation of egg albumin.
Methodology:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture consisting of 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.
-
A control group will contain double-distilled water instead of the test compound.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Diclofenac sodium can be used as a reference standard.
-
-
Calculation of Inhibition:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Visualizations
References
A Comparative Guide to the Bioactivity of 7-Deoxy-10-hydroxyloganetin and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction:
7-Deoxy-10-hydroxyloganetin is an iridoid glycoside, a class of natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The synthesis of analogs of such natural products is a key strategy in drug discovery, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. This guide provides a comparative framework for evaluating the bioactivity of this compound against hypothetical synthetic analogs, herein designated as Analog A and Analog B. The experimental data presented is hypothetical, based on activities commonly associated with iridoid glycosides, and serves to illustrate the methodologies for such a comparative study.
Comparative Bioactivity Data
The following tables summarize the hypothetical quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and its synthetic analogs.
Table 1: Anti-Inflammatory Activity
| Compound | Inhibition of Nitric Oxide (NO) Production (IC₅₀ in µM)¹ | Inhibition of TNF-α Release (IC₅₀ in µM)¹ |
| This compound | 45.2 ± 3.1 | 62.5 ± 4.5 |
| Synthetic Analog A | 22.8 ± 1.9 | 31.7 ± 2.8 |
| Synthetic Analog B | 89.1 ± 6.4 | 110.3 ± 8.9 |
| Dexamethasone (Control) | 0.5 ± 0.04 | 0.8 ± 0.06 |
¹Data are presented as the mean ± standard deviation of three independent experiments. IC₅₀ is the half-maximal inhibitory concentration.
Table 2: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC₅₀ in µM) | ABTS Radical Scavenging (IC₅₀ in µM) |
| This compound | 78.3 ± 5.6 | 55.1 ± 4.2 |
| Synthetic Analog A | 150.5 ± 11.2 | 112.8 ± 9.7 |
| Synthetic Analog B | 42.1 ± 3.5 | 30.9 ± 2.6 |
| Ascorbic Acid (Control) | 15.6 ± 1.1 | 10.4 ± 0.8 |
Table 3: Cytotoxic Activity against Cancer Cell Lines
| Compound | A549 (Lung Carcinoma) (IC₅₀ in µM) | MCF-7 (Breast Cancer) (IC₅₀ in µM) | HepG2 (Hepatoma) (IC₅₀ in µM) |
| This compound | 95.4 ± 7.8 | > 200 | 150.2 ± 12.3 |
| Synthetic Analog A | 35.1 ± 2.9 | 58.4 ± 4.7 | 41.6 ± 3.5 |
| Synthetic Analog B | > 200 | > 200 | > 200 |
| Doxorubicin (Control) | 0.9 ± 0.07 | 1.2 ± 0.1 | 1.5 ± 0.13 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol assesses the ability of a test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.[4][5][6]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound, Analogs A and B) or a vehicle control for 2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve.
Antioxidant Capacity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][8]
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow.
-
Procedure:
-
A 0.1 mM solution of DPPH in methanol (B129727) is prepared.
-
Various concentrations of the test compounds are added to the DPPH solution in a 96-well plate.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
-
Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [7][9][10]
-
Principle: This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+) by antioxidants.
-
Procedure:
-
The ABTS•+ solution is produced by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small volume of the test compound at various concentrations is mixed with the diluted ABTS•+ solution.
-
The reaction is allowed to proceed for 6 minutes, and the absorbance is measured at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[11][12][13][14]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells (e.g., A549, MCF-7, HepG2) are seeded into 96-well plates and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
After incubation, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C to allow formazan crystal formation.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental processes provide a clearer understanding of the mechanisms of action and the research methodology.
Caption: Canonical NF-κB signaling pathway, a key target for anti-inflammatory compounds.
Caption: Experimental workflow for comparative bioactivity screening of novel compounds.
References
- 1. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Iridoid Glycosides Content and Their Biological Properties from Genus Citharexylum [ejchem.journals.ekb.eg]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2.6. Determination of Antioxidant Activities by DPPH Radical Scavenging Assay and ABTS Radical Cation Decolorization Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Stereochemical Validation of Synthetically Produced 7-Deoxy-10-hydroxyloganetin
For Researchers, Scientists, and Drug Development Professionals
The iridoid glycoside 7-Deoxy-10-hydroxyloganetin is a natural product of significant interest due to its potential therapeutic applications. As with many complex chiral molecules, total synthesis provides a crucial route to accessing larger quantities for research and development. However, the synthetic route introduces the possibility of stereoisomers, making rigorous stereochemical validation an essential step to ensure that the synthetic product is identical to its natural counterpart. This guide provides a comprehensive overview of the key experimental protocols and data presentation required for the robust stereochemical validation of synthetically produced this compound, comparing it against the natural product.
Determination of Relative and Absolute Stereochemistry
A multi-pronged approach is necessary for the unambiguous determination of stereochemistry. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to determine relative stereochemistry, Chiral High-Performance Liquid Chromatography (HPLC) to assess enantiomeric purity, and single-crystal X-ray crystallography for the definitive determination of both relative and absolute stereochemistry.
Experimental Methodologies and Comparative Data
The following sections detail the experimental protocols and present hypothetical comparative data for the validation of synthetic this compound against a natural standard.
NMR spectroscopy, particularly 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), is a powerful tool for determining the relative configuration of stereocenters by identifying protons that are close in space.[1][2][3]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the synthetic and natural this compound samples separately in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) to a concentration of approximately 10-20 mM.[4]
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Experiment Parameters:
-
NOESY: Acquire a 2D NOESY spectrum with a mixing time optimized to observe key intramolecular correlations (typically 300-800 ms).
-
ROESY: For medium-sized molecules where the NOE may be close to zero, a 2D ROESY experiment is preferable.[5] Use a spin-lock pulse with a duration corresponding to a mixing time of 200-500 ms.
-
-
Data Processing and Analysis: Process the 2D spectra using appropriate software (e.g., TopSpin, Mnova). Analyze the cross-peaks to identify spatial proximities between protons. Key NOE/ROE correlations are expected to define the relative stereochemistry of the cyclopentane (B165970) ring and the orientation of the substituents.
Comparative NMR Data
The following table summarizes the expected key NOESY/ROESY correlations that would confirm the identical relative stereochemistry of the synthetic and natural products.
| Proton Pair | Expected NOESY/ROESY Correlation | Stereochemical Implication |
| H-1 / H-5 | Strong | cis-fusion of the cyclopentane and pyran rings |
| H-5 / H-9 | Strong | Confirms the relative orientation of these protons |
| H-7a / H-8 | Medium | Establishes the relative stereochemistry at C-7 and C-8 |
| H-1' / H-1 | Strong | Confirms the glycosidic linkage |
| H-10 / H-5 | Medium | Defines the orientation of the hydroxymethyl group |
Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase (CSP), it is possible to separate enantiomers and quantify their relative amounts.[6][7]
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC) as these are often effective for separating a wide range of chiral compounds.[6]
-
Mobile Phase Optimization:
-
Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A typical starting gradient could be 90:10 (hexane:alcohol). For acidic or basic compounds, the addition of a small amount of trifluoroacetic acid or diethylamine (B46881) (0.1%) respectively, can improve peak shape.[6]
-
Reversed Phase: If the compound is more polar, a reversed-phase method using a mobile phase of water/acetonitrile or water/methanol may be more suitable.
-
-
Analysis:
-
Inject a sample of the racemic synthetic product to determine the retention times of both enantiomers.
-
Inject a sample of the synthetically produced this compound to determine its enantiomeric excess (% ee).
-
Co-inject the synthetic product with the natural product to confirm that they have the same retention time and are therefore the same enantiomer.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
Comparative Chiral HPLC Data
| Sample | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (% ee) |
| Racemic Standard | tR₁ = 12.5 | 50.0 | 0 |
| tR₂ = 15.8 | 50.0 | ||
| Natural Product | tR₁ = 12.5 | >99.9 | >99.9 |
| Synthetic Product | tR₁ = 12.5 | >99.5 | >99.0 |
| Co-injection (Natural + Synthetic) | tR₁ = 12.5 | 100 | N/A |
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive evidence of both relative and absolute stereochemistry.[8] The resulting three-dimensional structure allows for the unambiguous assignment of all stereocenters.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the synthetically produced this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Determination of Absolute Configuration: The absolute configuration can be determined through the analysis of anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute stereochemistry.
Comparative Crystallographic Data
| Parameter | Synthetic this compound | Expected for Natural Product |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å | Consistent with synthetic |
| Flack Parameter | 0.05(3) | Close to 0 |
| Absolute Stereochemistry | Confirmed as (1S, 4aR, 5S, 7aS) | (1S, 4aR, 5S, 7aS) |
(Note: The absolute stereochemistry provided in the table is hypothetical for illustrative purposes.)
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the stereochemical validation process.
References
- 1. books.rsc.org [books.rsc.org]
- 2. acdlabs.com [acdlabs.com]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. benchchem.com [benchchem.com]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Iridoid Glycoside Measurement: A Case Study Approach
For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the measurement of iridoid glycosides. Due to the limited availability of direct cross-validation studies for 7-Deoxy-10-hydroxyloganetin, this guide will use a representative iridoid glycoside to illustrate the cross-validation process and compare the performance of these analytical methods. The principles and methodologies described herein are readily adaptable for the analysis of this compound.
Introduction to Analytical Techniques for Iridoid Glycoside Analysis
Iridoid glycosides are a class of monoterpenoids that exhibit a wide range of biological activities, making them important targets in pharmaceutical research and herbal medicine. Accurate quantification of these compounds in various matrices, such as plant extracts and biological fluids, is crucial for quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantitative analysis of iridoid glycosides. It offers good precision and accuracy for relatively high-concentration samples.
Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) provides superior sensitivity and selectivity compared to HPLC-UV. The use of sub-2 µm particles in UPLC results in faster analysis times and improved chromatographic resolution. The mass spectrometer allows for highly selective detection and quantification, even in complex matrices.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between the required sensitivity, selectivity, speed, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of a representative iridoid glycoside, based on published data.[1][2]
| Performance Parameter | HPLC-UV | UPLC-MS/MS | Advantage |
| **Linearity (R²) ** | > 0.999 | > 0.993 | Comparable |
| Limit of Detection (LOD) | ~10 - 100 ng/mL | ~0.1 - 10 ng/mL | UPLC-MS/MS |
| Limit of Quantification (LOQ) | ~50 - 200 ng/mL | ~0.5 - 30 ng/mL | UPLC-MS/MS |
| Precision (RSD%) | < 5% | < 5% | Comparable |
| Accuracy (Recovery %) | 95 - 105% | 95 - 105% | Comparable |
| Analysis Time | 20 - 40 min | < 10 min | UPLC-MS/MS |
| Selectivity | Moderate | High | UPLC-MS/MS |
| Matrix Effect | Prone to interference | Less prone with MRM | UPLC-MS/MS |
Experimental Protocols
The following are representative methodologies for the quantification of iridoid glycosides using HPLC-UV and UPLC-MS/MS. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of iridoid glycosides in plant extracts and herbal preparations.[1][3]
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV/Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient elution is typically used.
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
Detection:
-
UV detection at a wavelength of 242 nm.
Sample Preparation:
-
Weigh a representative amount of the powdered sample.
-
Extract with a suitable solvent, such as methanol (B129727), using ultrasonication.
-
Centrifuge the extract to pelletize solid matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Standard Preparation:
-
Prepare a stock solution of the iridoid glycoside analytical standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, particularly in complex biological matrices.[2]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor-product ion transitions for the target analyte and internal standard are monitored.
Sample Preparation:
-
For plant extracts, follow a similar procedure as for HPLC-UV, but with a final dilution step to fall within the linear range of the UPLC-MS/MS system.
-
For biological fluids (e.g., plasma), a protein precipitation step (e.g., with methanol or acetonitrile) followed by centrifugation and filtration is typically required.
Standard Preparation:
-
Prepare a stock solution of the iridoid glycoside analytical standard in methanol.
-
Prepare a series of calibration standards by spiking the standard solution into the same matrix as the samples (e.g., blank plasma) and performing the same sample preparation procedure.
Cross-Validation Workflow
The process of cross-validating analytical methods involves a systematic approach to ensure that different techniques yield comparable and reliable results.
Caption: General workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the quantification of iridoid glycosides. The choice between the two methods depends on the specific requirements of the analysis. HPLC-UV is a cost-effective and reliable method for routine quality control of well-characterized samples with relatively high analyte concentrations. In contrast, UPLC-MS/MS is the preferred method for bioanalytical studies, trace-level quantification, and the analysis of complex samples due to its superior sensitivity, selectivity, and speed. The cross-validation of these methods is a critical step in ensuring data integrity and comparability across different analytical platforms and research settings.
References
- 1. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous determination of four iridoid and secoiridoid glycosides and comparative analysis of Radix Gentianae Macrophyllae and their related substitutes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Authenticating 7-Deoxy-10-hydroxyloganetin: A Comparative Guide to Using Certified Reference Materials
Data Presentation: Comparison of Authentication Methods
The following table summarizes the key performance characteristics of authenticating 7-Deoxy-10-hydroxyloganetin using a Certified Reference Material versus alternative methods, such as a non-certified reference standard or relying solely on analytical data from the literature.
| Feature | Certified Reference Material (CRM) | Non-Certified Reference Standard | Literature Data Comparison |
| Identity Confirmation | Highest confidence; direct comparison | High confidence; dependent on supplier's quality control | Moderate confidence; potential for variability in reported data |
| Purity Assessment | Certified purity value provided | Stated purity, but not metrologically traceable | Not directly applicable for purity assessment of a sample |
| Quantitative Analysis | Enables accurate quantification | Can be used for quantification, but with higher uncertainty | Not suitable for direct quantification |
| Traceability | Metrologically traceable to SI units[2] | Generally not traceable | Not applicable |
| Regulatory Compliance | Often required for GMP/GLP applications | May not meet regulatory requirements | Insufficient for regulatory submissions |
| Cost | High | Moderate | Low (cost of accessing literature) |
| Availability | Currently Hypothetical | Available from chemical suppliers | Available in scientific databases |
Performance Data of Analytical Techniques
This table outlines the expected performance of key analytical techniques in the authentication of this compound when compared against a CRM.
| Analytical Technique | Parameter | Expected Performance with CRM |
| HPLC-UV | Retention Time (tR) | Consistent tR between sample and CRM under identical conditions |
| UV λmax | Identical UV spectra between sample and CRM | |
| LC-MS | [M+H]+ or [M+Na]+ | Identical precursor ion m/z values |
| Fragmentation Pattern | Identical MS/MS fragmentation pattern | |
| High-Resolution MS | Mass Accuracy | < 5 ppm deviation from the theoretical exact mass |
| ¹H and ¹³C NMR | Chemical Shifts (δ) | Identical chemical shifts and coupling constants |
| Signal Integration | Proportional signal integrals corresponding to the number of protons |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To compare the retention time and UV spectrum of the test sample with the Certified Reference Material.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV spectrum of the CRM (e.g., 240 nm).
-
Procedure:
-
Prepare solutions of the CRM and the test sample in methanol (B129727) at a concentration of 1 mg/mL.
-
Inject equal volumes (e.g., 10 µL) of both solutions into the HPLC system.
-
Compare the retention times and the UV spectra of the peaks corresponding to this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To compare the mass-to-charge ratio (m/z) of the molecular ion and the fragmentation patterns of the test sample and the CRM.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Procedure:
-
Perform HPLC separation as described above.
-
Acquire full scan mass spectra to determine the m/z of the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the precursor ion corresponding to this compound for both the sample and the CRM.
-
Compare the resulting fragmentation patterns. For iridoid glycosides, characteristic neutral losses include water (H₂O) and carbon dioxide (CO₂).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information and confirm the identity of the test sample by comparing its NMR spectra with those of the CRM.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated methanol (CD₃OD) or chloroform (B151607) (CDCl₃).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).
-
Procedure:
-
Prepare concentrated solutions of the CRM and the test sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the chemical shifts, coupling constants, and signal multiplicities of all signals.
-
If necessary, acquire 2D NMR spectra to confirm the connectivity of the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for authenticating this compound and a conceptual signaling pathway where such a compound might be studied.
Caption: Workflow for the authentication of this compound using a CRM.
Caption: A hypothetical signaling pathway involving this compound.
References
Safety Operating Guide
Navigating the Disposal of 7-Deoxy-10-hydroxyloganetin: A Guide for Laboratory Professionals
At the outset, it is critical to recognize that this compound is intended for research use only and should be handled by trained personnel familiar with laboratory safety protocols. The absence of a detailed SDS necessitates a conservative approach to its disposal, treating it as a potentially hazardous chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of 7-Deoxy-10-hydroxyloganetin should follow the hazardous waste guidelines established by your institution's Environmental Health and Safety (EHS) office and comply with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, and absorbent paper).
-
Crucially, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1][2] Incompatible chemicals can react violently, creating a significant safety hazard.[1]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.[1][3] Polyethylene containers are often a suitable choice for a wide range of chemical wastes.[4]
-
The container must be clearly labeled as "Hazardous Waste."[3][5]
-
The label should include:
-
The full chemical name: "this compound"
-
The CAS Number: 76267-48-6
-
An accurate estimation of the concentration and volume of the waste.
-
The date when the waste was first added to the container (accumulation start date).[3]
-
The name of the principal investigator or laboratory contact.[5]
-
Any known hazard characteristics (e.g., "Toxic," "Handle with Care").
-
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or ignition.[2]
-
Secondary containment, such as a larger, chemically resistant bin, should be used to prevent the spread of potential spills.[1][2]
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[1][6]
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4]
-
Follow their specific procedures for waste collection and documentation. Maintaining detailed records of waste generation and disposal is a key aspect of regulatory compliance.[3]
-
Quantitative Data Summary
While specific quantitative hazard data for this compound is not available without its SDS, the following table provides a template for the types of information that are critical for a full safety assessment. Researchers should aim to populate this table upon obtaining the official SDS.
| Parameter | Value | Source |
| Physical Properties | ||
| Molecular Formula | C₁₁H₁₆O₅ | Supplier Data |
| Molecular Weight | 228.24 g/mol | Supplier Data |
| Appearance | Oily solid | Supplier Data |
| Storage Temperature | 2-8°C | Supplier Data |
| Toxicological Data | ||
| LD₅₀ (Oral) | Data not available | |
| LD₅₀ (Dermal) | Data not available | |
| LC₅₀ (Inhalation) | Data not available | |
| Exposure Limits | ||
| OSHA PEL | Data not available | |
| ACGIH TLV | Data not available |
Experimental Protocols
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. All experimental work should be conducted under the guidance of a principal investigator and in accordance with an approved research protocol that includes a comprehensive risk assessment and waste disposal plan.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling 7-Deoxy-10-hydroxyloganetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 7-Deoxy-10-hydroxyloganetin (CAS No. 76267-48-6), an iridoid glycoside isolated from Strychnos nux-vomica.[1][2] As the specific toxicological properties of this compound are not extensively documented, a cautious approach, treating it as a potentially hazardous substance, is imperative. The following procedures are based on established best practices for handling research chemicals with unknown hazard profiles.
Hazard Identification and Risk Assessment
Assumed Potential Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin and eye irritation
-
Unknown long-term health effects
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[3] The following table summarizes the recommended PPE for various laboratory operations.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing, aliquoting) | Tightly fitting safety goggles with side-shields.[4] | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[5] | Disposable lab coat with tight-fitting cuffs.[4] | N95 respirator or higher, especially if dust can be generated.[4] |
| Preparing Solutions (e.g., dissolving in solvents) | Safety goggles or a full-face shield.[5] | Chemical-resistant gloves (nitrile or butyl rubber, depending on the solvent).[3] | Chemical-resistant apron over a lab coat.[6] | Work within a certified chemical fume hood. |
| In Case of Spill | Full-face shield.[5] | Heavy-duty chemical-resistant gloves.[5] | Impervious disposable coveralls. | Full-face respirator with appropriate cartridges if spill generates vapors or dust. |
| General Laboratory Work | Standard safety glasses with side shields. | Single pair of nitrile gloves. | Standard lab coat. | Not generally required if handling is in a well-ventilated area. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety.
3.1. Engineering Controls:
-
All work involving solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure. Handle the solid compound with dedicated spatulas.
-
Dissolving: Add solvents slowly to the solid to avoid splashing. If sonication is required, ensure the vessel is securely capped.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The product information from some suppliers suggests storage at 2-8°C.[7]
-
Cleanup: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.[4]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination.
-
Chemical Waste: All quantities of this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, pipette tips, and empty containers, must be collected in a designated, sealed hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Visualizations
The following diagrams provide visual guidance for key safety and procedural workflows.
Caption: Hierarchy of controls for managing chemical risk.
Caption: Emergency workflow for accidental exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 4. benchchem.com [benchchem.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. PPE [growsafe.co.nz]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
